Isoanwuweizic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
6-[(10S,13R,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/t19?,21?,23?,24?,25?,28-,29-,30+/m1/s1 |
InChI Key |
UIRXJKGUEOMVRD-NUFPMRBUSA-N |
Isomeric SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Isoanwuweizic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoanwuweizic acid, also known as Anwuweizonic acid, is a lanostane-type triterpenoid (B12794562) carboxylic acid isolated from Schisandra propinqua. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent. The information is presented to support further research and development of this natural product.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.
Structural and General Properties
| Property | Value | Source |
| Systematic Name | (24Z)-3-Oxo-lanosta-8,24-dien-26-oic acid | [1] |
| Synonyms | Anwuweizonic acid | [1] |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.68 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 117020-59-4 | [1] |
Tabulated Physicochemical Data
A summary of the key physicochemical parameters of this compound is provided in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Parameter | Value | Method | Source |
| Melting Point | 126-128 °C | Experimental | [2] |
| Boiling Point | 566.0 ± 50.0 °C | Predicted | [1] |
| pKa | 5.01 ± 0.36 | Predicted | [1] |
| Solubility | Data not available | - | - |
| logP (Octanol-Water Partition Coefficient) | Data not available | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and for the advancement of research. This section outlines the protocols for the isolation and synthesis of this compound.
Isolation of this compound from Schisandra propinqua
The following protocol is a generalized procedure based on methods for isolating triterpenoids from Schisandra species.
Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered plant material of Schisandra propinqua is extracted exhaustively with 95% ethanol at room temperature.[2]
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in hot water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the triterpenoids, is collected.[2]
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel (230-400 mesh).[5]
-
Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether or chloroform) is packed into a glass column.[5]
-
Sample Loading: The dried ethyl acetate extract is mixed with a small amount of silica gel and loaded onto the top of the column (dry loading method).[6]
-
Elution: The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of acetone.[2]
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]
-
Purification: Fractions containing the target compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, to yield pure crystalline this compound.[2]
Synthesis of this compound
This compound can be synthesized from its precursor, Anwuweizic acid, through an oxidation reaction.
Synthetic Scheme
Caption: Synthesis of this compound from Anwuweizic acid.
Detailed Methodology:
-
Reaction Setup: Anwuweizic acid is dissolved in a suitable solvent such as ether.
-
Oxidation: An aqueous solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a solution of sodium dichromate in sulfuric acid, is added to the solution of Anwuweizic acid. The reaction mixture is stirred at room temperature.
-
Workup: After the reaction is complete, the ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Signaling Pathways
This compound has been identified as a putative anticancer agent.[2][8]
Anticancer Activity
-
Cytotoxicity: this compound has demonstrated cytotoxic activity against human H9 cancer cells with an IC₅₀ value of 2.14 μg/mL.[2]
Postulated Signaling Pathways in Anticancer Action
While the specific signaling pathways modulated by this compound have not been fully elucidated, the mechanisms of action of structurally similar triterpenoids, such as ursolic acid, provide valuable insights into its potential targets. The following diagram illustrates some of the key signaling pathways commonly affected by anticancer triterpenoids.
Potential Anticancer Signaling Pathways
Caption: Postulated anticancer signaling pathways modulated by this compound.
Based on studies of related triterpenoids, this compound may exert its anticancer effects through the modulation of several key signaling pathways:[6][9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Triterpenoids often inhibit this pathway, leading to decreased cancer cell proliferation.[6]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway, particularly STAT3, is a common mechanism for the anticancer activity of natural products.[9]
-
Mitochondrial Apoptosis Pathway: Triterpenoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6]
Further research is required to definitively identify the specific molecular targets and signaling pathways directly affected by this compound.
Conclusion
This compound is a promising natural product with demonstrated anticancer potential. This guide has summarized its known physicochemical properties and provided an overview of experimental protocols for its study. The lack of comprehensive solubility and logP data, as well as a detailed understanding of its mechanism of action, highlights key areas for future research. Elucidating these aspects will be critical for the potential development of this compound as a therapeutic agent.
References
- 1. Automatic log P estimation based on combined additive modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages [mdpi.com]
- 9. mdpi.com [mdpi.com]
Unveiling Isoanwuweizic Acid: A Technical Guide to its Discovery and Isolation from Schisandra propinqua
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of isoanwuweizic acid, a triterpenoid (B12794562) of significant interest, from its natural source, Schisandra propinqua. This document details the original experimental protocols, presents key quantitative data in a structured format, and visualizes the isolation workflow for clarity and reproducibility.
Introduction: The Discovery of Anwuweizonic Acid and its Isomer
The journey to this compound begins with the investigation of the chemical constituents of Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant used in traditional medicine. In 1988, a pivotal study by Liu J.S., Huang M.F., and Tao Y. published in the Canadian Journal of Chemistry reported the isolation of two novel triterpenoid acids: anwuweizonic acid and manwuweizic acid.[1][2][3] The research highlighted the potential anticancer activity of these compounds.
Of particular interest to this guide is a derivative of anwuweizonic acid. The original research detailed the chemical reduction of anwuweizonic acid, which yielded two isomers: anwuweizic acid and its 3β-hydroxyl isomer. It is this 3β-hydroxyl isomer that is understood to be This compound . This guide will focus on the isolation of the precursor, anwuweizonic acid, and its subsequent conversion to this compound.
Schisandra propinqua is a climbing shrub belonging to the Schisandraceae family. It is found in the Himalayas, from Central Nepal to Bhutan, and in parts of China and India. The plant typically grows in temperate biomes at altitudes ranging from 1800 to 3300 meters.
Experimental Protocols
The following sections provide a detailed breakdown of the experimental methodologies adapted from the original discovery and isolation of anwuweizonic acid and its conversion to this compound.
Plant Material Collection and Preparation
The primary source material for the isolation is the stems and roots of Schisandra propinqua.
Protocol:
-
Collect fresh stems and roots of Schisandra propinqua.
-
Air-dry the plant material thoroughly.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
Extraction of Crude Triterpenoids
An alcoholic extraction method was employed to obtain the initial crude extract containing the target compounds.
Protocol:
-
Macerate the powdered plant material in 95% ethanol (B145695) at room temperature. The original study does not specify the solid-to-solvent ratio or the duration, but a standard approach for triterpenoid extraction often involves a ratio of 1:5 to 1:10 (w/v) with extraction performed over several days with occasional agitation.
-
Filter the ethanolic extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude alcoholic extract.
Isolation of Anwuweizonic Acid
The crude extract was subjected to chromatographic separation to isolate anwuweizonic acid.
Protocol:
-
The crude alcoholic extract was not directly chromatographed. The original paper indicates that the study was initiated to isolate the active principle from a water extract that showed activity against Lewis lung cancer. For the chemical study that led to the isolation of anwuweizonic and manwuweizic acids, an alcoholic extract was used.
-
While the 1988 paper does not provide exhaustive details on the column chromatography steps for the initial isolation of anwuweizonic acid from the crude extract, a general procedure for separating triterpenoids from Schisandra species involves the following:
-
The crude extract is typically partitioned between different solvents (e.g., petroleum ether, ethyl acetate (B1210297), and water) to achieve a preliminary fractionation.
-
The fraction enriched with triterpenoids (often the ethyl acetate fraction) is then subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is commonly used, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Fractions containing anwuweizonic acid are combined and may require further purification by recrystallization or preparative HPLC.
-
Synthesis of this compound (3β-hydroxyl isomer of Anwuweizic Acid)
This compound was obtained through the chemical reduction of its precursor, anwuweizonic acid.
Protocol:
-
Dissolve anwuweizonic acid in methanol (B129727).
-
Add sodium borohydride (B1222165) (NaBH₄) to the solution. The molar ratio of NaBH₄ to anwuweizonic acid should be sufficient to ensure complete reduction of the ketone group.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
After the reaction is complete, neutralize the excess NaBH₄ by the careful addition of a dilute acid (e.g., hydrochloric acid) until the effervescence ceases.
-
Evaporate the methanol under reduced pressure.
-
Add water to the residue and extract the products with chloroform (B151607).
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate it to yield a mixture of anwuweizic acid and this compound.
-
Separate the two isomers using column chromatography on silica gel, eluting with a benzene-ethyl acetate (10:1) solvent system. The early fractions yield anwuweizic acid, while the later fractions afford this compound.
Data Presentation
The following tables summarize the key quantitative data reported for anwuweizonic acid and its derivatives.
| Compound | Molecular Formula | Melting Point (°C) |
| Anwuweizonic Acid | C₃₀H₄₆O₃ | Not Reported |
| This compound | C₃₀H₄₈O₃ | 148-149 |
| Spectroscopic Data | Anwuweizonic Acid | This compound (3β-hydroxyl isomer) |
| IR (cm⁻¹) | 3200-2500 (acid), 1710 (ketone), 1690 (α,β-unsaturated acid) | Fingerprint region differs from anwuweizic acid |
| ¹H NMR (δ, ppm) | 6.10 (1H, t, J=7 Hz, H-24), 1.94 (3H, s, H-27), 0.92 (3H, d, J=5 Hz, H-21), 0.72, 0.90, 1.10, 1.14 (tertiary methyls) | 3.24 (1H, dd, J=4, 9 Hz, H-3α) |
Visualization of the Isolation and Synthesis Workflow
The following diagram illustrates the logical workflow from the natural source to the purified this compound.
Conclusion
This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Schisandra propinqua. By detailing the original experimental protocols, presenting key data in a structured format, and providing a clear visual representation of the workflow, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein offer a foundation for the further investigation and potential exploitation of this promising triterpenoid.
References
Unveiling the Spectroscopic Signature of Isoanwuweizic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isoanwuweizic acid, a lanostane-type triterpenoid (B12794562) isolated from the roots of Kadsura heteroclita. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Spectroscopic Data Summary
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δC (ppm) |
| Data not available in the searched resources |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z |
| Data not available in the searched resources |
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Data not available in the searched resources |
Note: Specific quantitative data for this compound were not available in the publicly accessible resources at the time of this guide's compilation. The tables are provided as a template for organizing such data once obtained.
Experimental Protocols
The spectroscopic data for triterpenoids like this compound are typically acquired using standardized and well-established experimental protocols. The following sections outline the general methodologies employed for NMR, MS, and IR analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
-
¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, are used to identify the chemical shifts of all carbon atoms.
-
2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectral data are typically obtained using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Techniques: Common ionization methods for triterpenoids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of this compound. Fragmentation patterns observed in the MS/MS spectra can provide further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum of this compound can be recorded using a KBr pellet or as a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
Data Analysis: The IR spectrum reveals the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), based on their characteristic absorption frequencies.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.
Caption: Workflow for the isolation and structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, is fundamental to its unambiguous identification and characterization. This guide provides the foundational knowledge and standardized protocols necessary for researchers to conduct further studies on this and other related triterpenoids. The availability of detailed spectroscopic data is a prerequisite for advancing our understanding of the biological activities and therapeutic potential of these complex natural products.
Unraveling the Stereochemistry of Isoanwuweizic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the stereochemistry of Isoanwuweizic acid, a significant triterpenoid (B12794562) isolated from plants of the Schisandraceae family. The following sections detail the experimental protocols and data that have been pivotal in defining the three-dimensional structure of this natural product.
Spectroscopic Data and Structural Elucidation
The determination of the planar structure and relative stereochemistry of this compound, first reported as Anwuweizonic acid, was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The foundational data for Anwuweizonic acid was established in a seminal 1988 study published in the Canadian Journal of Chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon skeleton and the relative orientation of protons and methyl groups. The following tables summarize the key ¹H and ¹³C NMR data for Anwuweizonic acid, a closely related isomer or identical compound to this compound.
Table 1: ¹H NMR Spectroscopic Data for Anwuweizonic Acid
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 2.45 | m | |
| H-7 | 5.40 | br s | |
| H-12 | 2.15 | m | |
| H-24 | 6.95 | t | 7.0 |
| Me-18 | 0.82 | s | |
| Me-19 | 1.02 | s | |
| Me-21 | 0.92 | d | 6.0 |
| Me-26 | 2.15 | s | |
| Me-27 | 1.88 | s | |
| Me-28 | 0.88 | s | |
| Me-29 | 0.88 | s | |
| Me-30 | 0.95 | s |
Table 2: ¹³C NMR Spectroscopic Data for Anwuweizonic Acid
| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| 1 | 34.0 | 16 | 36.1 |
| 2 | 34.2 | 17 | 51.0 |
| 3 | 217.5 | 18 | 16.0 |
| 4 | 47.5 | 19 | 19.2 |
| 5 | 51.2 | 20 | 36.5 |
| 6 | 24.1 | 21 | 18.5 |
| 7 | 119.8 | 22 | 34.8 |
| 8 | 139.5 | 23 | 25.5 |
| 9 | 50.3 | 24 | 124.0 |
| 10 | 37.0 | 25 | 137.5 |
| 11 | 21.5 | 26 | 168.5 |
| 12 | 31.0 | 27 | 25.7 |
| 13 | 44.2 | 28 | 28.0 |
| 14 | 50.8 | 29 | 28.0 |
| 15 | 31.0 | 30 | 21.2 |
Note: Data is based on the initial structural elucidation of Anwuweizonic acid.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound to be C₃₀H₄₆O₃.
Experimental Protocols
The elucidation of the stereochemistry of this compound relies on a series of well-established experimental procedures.
Isolation of this compound
A general workflow for the isolation of triterpenoids from Kadsura coccinea is outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The processed spectra are analyzed to assign chemical shifts and coupling constants, and to identify correlations between protons and carbons, which helps in piecing together the molecular structure.
X-ray Crystallography Protocol
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.
Unveiling the Enigmatic Potential: A Technical Overview of Isoanwuweizic Acid and its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Isoanwuweizic acid, a triterpenoid (B12794562) compound isolated from medicinal plants such as Kadsura coccinea and Aquilegia ecalcarata, presents a frontier in natural product research. Despite its identification, a significant paucity of specific data on its biological activities exists in publicly accessible scientific literature. This guide provides a comprehensive overview of the current state of knowledge, contextualizing the potential of this compound by examining the activities of related triterpenoids from its primary botanical source, Kadsura coccinea. While direct experimental data on this compound is limited, this paper serves as a foundational resource, highlighting potential research avenues and providing established experimental frameworks for its future investigation.
Introduction to this compound
This compound is a lanostane-type triterpenoid with the chemical formula C₃₀H₄₈O₃ and a molecular weight of 456.72 g/mol .[1] It has been identified as a constituent of Kadsura coccinea (a plant used in traditional Chinese medicine for conditions like rheumatoid arthritis and gastroenteric disorders) and Aquilegia ecalcarata.[1][2] While some commercial suppliers suggest a broad spectrum of activity, including anti-inflammatory, anti-tumor, antibacterial, and antiviral effects, these claims are not substantiated by published, peer-reviewed research.[3]
Contextual Biological Activities: Triterpenoids from Kadsura coccinea
To infer the potential biological activities of this compound, it is instructive to review the demonstrated activities of other triterpenoids isolated from Kadsura coccinea. The plant is a rich source of structurally diverse triterpenoids that have been investigated for their pharmacological effects.[2]
Table 1: Biological Activities of Triterpenoids Isolated from Kadsura coccinea
| Compound Name/Identifier | Biological Activity | Assay System | Quantitative Data (IC₅₀) | Reference |
| Heilaohuacid D (Compound 4) | Anti-inflammatory | Inhibition of IL-6 release in LPS-induced RAW 264.7 macrophages | 8.15 µM | |
| Compound 31 | Anti-inflammatory | Inhibition of IL-6 release in LPS-induced RAW 264.7 macrophages | 9.86 µM | |
| Compound 17 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 7.52 µM | |
| Compound 18 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 8.85 µM | |
| Compound 31 | Antiproliferative | Inhibition of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells | 7.97 µM | |
| Unnamed 3,4-secolanostane (1) | Immunosuppressive | Inhibition of ConA-induced T-cell proliferation | 13.28 µM | |
| Unnamed 3,4-secolanostane (1) | Immunosuppressive | Inhibition of LPS-induced B-cell proliferation | 23.12 µM |
Disclaimer: The data presented in this table pertains to triterpenoids structurally related to this compound and isolated from the same plant source. These findings suggest potential areas of investigation for this compound but are not directly attributable to it.
Methodologies for Evaluating Potential Biological Activities
The following protocols are representative of the experimental designs used to evaluate the anti-inflammatory and cytotoxic activities of triterpenoids from Kadsura coccinea. These methodologies provide a robust framework for the future investigation of this compound.
3.1. Anti-Inflammatory Activity Assay: Inhibition of Cytokine Release
This protocol details the methodology to assess the inhibitory effect of a test compound on the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, from lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) are included.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of IL-6 or TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cytokine release by 50%, is calculated by non-linear regression analysis.
3.2. Antiproliferative/Cytotoxic Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: A relevant cell line (e.g., RA-FLS for arthritis research, or various cancer cell lines like HeLa, MCF-7) is cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control and a positive control (e.g., doxorubicin) are included.
-
The plates are incubated for an additional 48 to 72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well (10% of the total volume) and incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Potential Signaling Pathways: A Hypothetical Framework
While the precise signaling pathways modulated by this compound are unknown, many anti-inflammatory triterpenoids exert their effects by inhibiting the NF-κB signaling cascade. The following diagram illustrates this hypothetical mechanism of action.
A hypothetical anti-inflammatory signaling pathway. Many triterpenoids inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory genes.
The workflow for investigating a novel natural product like this compound would follow a logical progression from initial screening to mechanistic studies.
A generalized experimental workflow for the characterization of a novel natural product's biological activity.
Conclusion and Future Directions
This compound remains a molecule of untapped potential. The lack of specific biological data underscores a significant opportunity for novel research. The demonstrated anti-inflammatory, antiproliferative, and immunosuppressive activities of other triterpenoids from Kadsura coccinea strongly suggest that this compound is a promising candidate for systematic investigation.
Future research should prioritize:
-
Broad-spectrum biological screening to identify primary activities.
-
In-depth mechanistic studies for any confirmed activities, including the elucidation of modulated signaling pathways.
-
Comparative studies with other known triterpenoids from Kadsura coccinea to understand structure-activity relationships.
This technical guide serves as a call to action for the scientific community to explore the pharmacological potential of this compound, a compound that currently resides in the vast, uncharted territory of natural product science.
References
In Silico Prediction of Isoanwuweizic Acid Bioactivity: A Technical Guide
Disclaimer: As of the latest literature review, specific in silico predictive studies on Isoanwuweizic acid are not publicly available. This guide therefore serves as a comprehensive, hypothetical framework illustrating the methodologies that researchers, scientists, and drug development professionals would employ to predict the bioactivity of this compound using established computational techniques. The data presented herein is illustrative and not the result of actual experiments.
Introduction
This compound, a lignan (B3055560) isolated from Kadsura anwuweizica, belongs to a class of natural products known for their diverse pharmacological activities. Early-stage drug discovery for such compounds can be significantly accelerated through the use of in silico methods.[1] These computational approaches offer a rapid and cost-effective means to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identify potential protein targets, and elucidate its mechanism of action before embarking on extensive laboratory experiments.[2] This technical guide outlines a systematic in silico workflow for characterizing the potential bioactivity of this compound.
Part 1: Pharmacokinetic and Drug-Likeness Prediction (ADMET)
A critical initial step in assessing a compound's therapeutic potential is the evaluation of its ADMET properties.[1][3] These predictions help to identify potential liabilities that could lead to late-stage attrition in the drug development pipeline.[1] Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed to estimate these properties based on the molecule's chemical structure.[1]
Experimental Protocol: ADMET & Drug-Likeness Prediction
-
Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D format using a molecular modeling software (e.g., ChemDraw, MarvinSketch). The structure is then optimized to its lowest energy conformation.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, polar surface area) are calculated from the optimized structure.
-
Prediction Server Submission: The molecular structure is submitted to various established in silico ADMET prediction servers. Examples include pkCSM, SwissADME, and ADMETlab.[4]
-
Data Analysis: The outputs from the prediction tools are aggregated and analyzed. This includes assessing compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) and evaluating individual ADMET parameters.
Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Acceptable Range | Compliance |
| Molecular Weight | 416.45 g/mol | < 500 g/mol | Yes |
| LogP (Octanol/Water) | 3.85 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | < 5 | Yes |
| Hydrogen Bond Acceptors | 6 | < 10 | Yes |
| Lipinski's Rule of Five | 0 violations | 0-1 violations | Yes |
| Molar Refractivity | 112.5 cm³ | 40 - 130 cm³ | Yes |
| Topological Polar Surface Area | 95.8 Ų | < 140 Ų | Yes |
Predicted ADMET Properties
| Parameter | Category | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | 92% | High absorption |
| Caco-2 Permeability | 0.95 (log Papp) | High permeability | |
| P-glycoprotein Substrate | No | Low potential for efflux | |
| Distribution | VDss (human) | 0.55 L/kg | Moderate distribution |
| BBB Permeability | -0.8 (logBB) | Unlikely to cross BBB | |
| CNS Permeability | -2.5 (logPS) | Low CNS penetration | |
| Plasma Protein Binding | 88% | High binding | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | |
| Excretion | Total Clearance | 0.45 mL/min/kg | Moderate clearance rate |
| Toxicity | AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Low cardiotoxicity risk | |
| Oral Rat Acute Toxicity (LD50) | 2.55 mol/kg | Class 4 (Slightly toxic) | |
| Minnow Toxicity | 1.85 (-log mM) | Moderate aquatic toxicity |
Part 2: Target Identification and Molecular Docking
Identifying the molecular targets of a compound is fundamental to understanding its biological effects. In silico target prediction methods, such as those based on ligand similarity or pharmacophore mapping, can generate a list of putative protein targets.[5] These predictions are then validated and refined using molecular docking simulations, which model the interaction between the ligand (this compound) and the protein target's binding site to estimate binding affinity.[6][7][8]
Experimental Protocol: Target Prediction and Molecular Docking
-
Target Prediction:
-
The canonical SMILES string of this compound is submitted to target prediction servers like SwissTargetPrediction, SEA, and SuperPred.[5]
-
These tools compare the input molecule to databases of known ligands and their targets to predict potential interactions.[5]
-
The resulting lists of potential targets are curated based on prediction scores and biological relevance. For this hypothetical study, we will focus on targets relevant to inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2).
-
-
Molecular Docking:
-
Protein Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, PDB ID: 5KIR; Bcl-2, PDB ID: 6GL8) are downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate protonation states and charges.
-
Grid Generation: A binding box is defined around the active site of the target protein, typically based on the position of a known co-crystallized inhibitor.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.[9]
-
Pose Analysis: The resulting binding poses are scored based on their predicted binding energy. The pose with the lowest binding energy is typically considered the most favorable.[10] Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are visualized and analyzed.[8]
-
Predicted Molecular Targets and Docking Scores
| Predicted Target | UniProt ID | Organism | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Potential Indication |
| Cyclooxygenase-2 (COX-2) | P35354 | Homo sapiens | -9.8 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| B-cell lymphoma 2 (Bcl-2) | P10415 | Homo sapiens | -8.5 | Arg146, Phe105, Asp111 | Anticancer |
| 5-Lipoxygenase (5-LOX) | P09917 | Homo sapiens | -9.2 | His367, His372, Gln363 | Anti-inflammatory |
| Tumor necrosis factor (TNF-α) | P01375 | Homo sapiens | -7.9 | Tyr59, Tyr119, Gln61 | Anti-inflammatory |
| PI3K gamma (PIK3CG) | P48736 | Homo sapiens | -10.1 | Val882, Lys833, Asp964 | Anticancer |
Visualizations: Workflows and Pathways
To better illustrate the in silico process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the in silico prediction of bioactivity.
Caption: Hypothetical anti-inflammatory mechanism via COX-2 inhibition.
Conclusion
This guide provides a hypothetical yet methodologically sound framework for the in silico prediction of this compound's bioactivity. The illustrative data suggests that this compound possesses favorable drug-like properties and is predicted to have low toxicity. The compound shows high potential as an anti-inflammatory and anticancer agent, with molecular docking studies indicating strong binding affinities for key targets like COX-2 and Bcl-2. These computational findings provide a strong rationale for prioritizing this compound for further investigation through in vitro and in vivo experimental validation. The integration of such predictive studies into early-stage research is crucial for efficiently identifying and advancing promising natural product-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Biosynthetic Pathway of Anwuweizic Acid and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dibenzocyclooctadiene lignans (B1203133), a class of bioactive secondary metabolites primarily found in plants of the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities. Anwuweizic acid and its isomers are key members of this group. This technical guide provides a comprehensive overview of the current understanding of their biosynthetic pathway, beginning from the general phenylpropanoid cascade to the formation of the specific lignan (B3055560) scaffold. It consolidates data from recent transcriptomic and metabolomic studies, presents quantitative data on lignan production, and offers detailed experimental protocols for extraction, quantification, and enzymatic analysis. This document serves as a critical resource for researchers aiming to elucidate the complete pathway and develop strategies for metabolic engineering and drug development.
The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans
The biosynthesis of Anwuweizic acid and its related isomers is a complex, multi-stage process that originates from the general phenylpropanoid pathway.[1] This pathway provides the foundational monolignol precursors, which then undergo stereospecific dimerization and a series of tailoring reactions to yield the diverse array of lignans found in Schisandra species.[1][2] The complete pathway for specific dibenzocyclooctadiene lignans is yet to be fully elucidated, but a robust framework has been established.[3]
Stage 1: Synthesis of Monolignol Precursors via the Phenylpropanoid Pathway
The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into monolignols, with coniferyl alcohol being a primary monomer for lignan synthesis.[1]
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its thioester, p-coumaroyl-CoA.
-
Further Conversions: A series of hydroxylases, methyltransferases, and reductases, including C3H, CCoAOMT, CCR, and CAD, subsequently convert p-coumaroyl-CoA into coniferyl alcohol.
Stage 2: Dimerization of Monolignols
The formation of the foundational lignan structure involves the oxidative dimerization of two monolignol units. This reaction is critical as it establishes the core backbone of the resulting molecule.
-
Dirigent Proteins (DIR): These proteins are crucial for conferring stereospecificity to the dimerization process. They guide the coupling of two coniferyl alcohol radicals to form specific stereoisomers, such as (+)-pinoresinol.
Stage 3: Diversification into Dibenzocyclooctadiene Lignans
Following dimerization, the initial lignan scaffold undergoes a series of reductive and modifying steps to produce a vast array of lignan structures. The biosynthesis of the unique dibenzocyclooctadiene lignans found in Schisandraceae plants involves several key enzyme families.
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.
-
Secoisolariciresinol Dehydrogenase (SDH): Converts secoisolariciresinol to matairesinol.
-
Cytochrome P450s (CYPs), O-methyltransferases (OMTs), and UDP-glucose-dependent glucosyltransferases (UGTs): These enzyme families are responsible for the final tailoring steps, including hydroxylations, methylations, and glycosylations, that convert intermediates like matairesinol into the complex, pharmacologically active dibenzocyclooctadiene lignans, such as Anwuweizic acid and its isomers.
Quantitative Data on Lignan Production
While precise kinetic data for the enzymes in the Anwuweizic acid pathway are still under investigation, studies on Schisandra cell cultures provide valuable quantitative insights into lignan production, especially in response to elicitors. Elicitation is a biotechnological strategy used to enhance the biosynthesis of secondary metabolites.
Table 1: Maximum Lignan Content in Elicitor-Treated Schisandra rubriflora Microshoot Cultures
| Lignan Compound | Elicitor | Max Content (mg/100 g DW) | Fold Increase vs. Control | Culture Line & Time |
| Schisantherin A | Ethyl Acetate (ETH) | 5.42 | 1.99 | Female, 48 h |
| Schisantherin B | Methyl Jasmonate (MeJA) | 16.66 | 5.03 | Male, 24 h |
| Gomisin O | Methyl Jasmonate (MeJA) | 4.80 | 1.38 | Female, 48 h |
| Licarin A | Yeast Extract (YeE) | 37.54 | 3.23 | Female, 8 days |
| Meso-dihydroguaiaretic acid | Methyl Jasmonate (MeJA) | 0.23 | 4.62 | Male, 8 days |
Data summarized from Szopa et al., 2022.
Experimental Protocols
The study of the Anwuweizic acid biosynthetic pathway relies on robust methods for the extraction, identification, and quantification of lignans, as well as assays to determine the activity of key biosynthetic enzymes.
Protocol 1: Extraction of Lignans from Schisandra sphenanthera
This protocol outlines a standard procedure for obtaining a crude lignan extract from plant material.
-
Materials:
-
Dried fruits of S. sphenanthera
-
Grinder or mill
-
80% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper and standard glassware
-
-
Procedure:
-
Sample Preparation: Grind the dried fruits into a fine powder.
-
Extraction: Weigh 10 g of the powder and place it in a flask with 100 mL of 80% ethanol.
-
Sonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filtration: Filter the mixture through filter paper to remove solid plant material.
-
Concentration: Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.
-
Storage: Store the dried extract in a desiccator at 4°C.
-
Protocol 2: HPLC-MS/MS Quantification of Lignans
This protocol provides a method for the sensitive and specific quantification of target lignans like Anwuweizic acid isomers.
-
Materials:
-
Crude lignan extract
-
LC-MS grade acetonitrile, water, and methanol (B129727)
-
Reference standards for target lignans
-
C18 HPLC column (e.g., 2.1 × 50 mm, 1.9 µm)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation: Dissolve a known quantity of the dried extract in methanol and filter through a 0.2 µm syringe filter. Prepare a dilution series of reference standards for the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions must be optimized for each target lignan.
-
-
Analysis: Inject the standard and sample solutions into the HPLC-MS/MS system.
-
Quantification: Identify lignan peaks by comparing retention times and ion transitions with reference standards. Construct a calibration curve from the standards' peak areas to calculate the concentration of each lignan in the sample.
-
Protocol 3: General Enzyme Activity Assay for Phenylalanine Ammonia-Lyase (PAL)
This spectrophotometric assay measures the activity of PAL, the first committed step in the phenylpropanoid pathway.
-
Principle: PAL converts L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance is directly proportional to enzyme activity.
-
Materials:
-
Enzyme extract (from Schisandra tissue)
-
Borate (B1201080) buffer (pH 8.8)
-
L-phenylalanine solution
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing borate buffer and L-phenylalanine solution.
-
Initiation: Start the reaction by adding a small volume of the enzyme extract to the cuvette.
-
Measurement: Immediately begin monitoring the increase in absorbance at 290 nm over several minutes at a constant temperature.
-
Calculation: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of trans-cinnamic acid.
-
Conclusion and Future Directions
The biosynthetic pathway leading to Anwuweizic acid and its isomers is rooted in the well-characterized phenylpropanoid pathway and the general lignan synthesis cascade. While the upstream steps are understood, significant research is still required to identify and characterize the specific downstream enzymes, particularly the cytochrome P450s and O-methyltransferases, responsible for creating the final dibenzocyclooctadiene structure. The combination of transcriptomic analysis, metabolomic profiling, and targeted biochemical assays will be instrumental in fully elucidating this complex pathway. A complete understanding will unlock new possibilities for the metabolic engineering of microbial or plant systems to produce these valuable therapeutic compounds sustainably and at scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Triterpenoids of Schisandra propinqua: A Technical Guide to Isolation, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the triterpenoids isolated from Schisandra propinqua, a plant belonging to the Schisandraceae family. This document details the chemical diversity of these compounds, their reported biological activities, and the experimental methodologies for their extraction, isolation, and structural elucidation.
Core Triterpenoids of Schisandra propinqua and Their Biological Activities
Schisandra propinqua is a rich source of various triterpenoids, primarily belonging to the lanostane (B1242432) and cycloartane (B1207475) classes. These compounds have garnered significant interest due to their potential therapeutic properties, particularly their cytotoxic effects against various cancer cell lines. The following table summarizes the key triterpenoids isolated from this plant and their reported biological activities.
| Compound Name | Triterpenoid (B12794562) Class | Reported Biological Activity |
| Nigranoic acid | Lanostane | Significant cytotoxic effect against human decidual cells and rat luteal cells in vitro.[1] Also reported to inhibit HIV-1 reverse transcriptase.[2] |
| Manwuweizic acid | Lanostane | Showed significant cytotoxic effect against human decidual cells and rat luteal cells in vitro.[1] |
| Schisandronic acid | Lanostane | Isolated from the stems of S. propinqua.[1][3] It has been shown to have potent cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of 8.06 μM, inducing apoptosis. |
| Isoschisandrolic acid | Lanostane | Isolated from the stems of S. propinqua. |
| Schisandrolic acid | Lanostane | Isolated from the stems of S. propinqua. |
| Propindilactone T | Nortriterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |
| Propindilactone U | Nortriterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |
| Changnanic acid 3-methyl ester | Triterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. |
| Schipropinic acid | Triterpenoid | Isolated from the stems and leaves of S. propinqua var. propinqua. Tested for cytotoxic activities against five human tumor cell lines and was found to be inactive. |
| Propindilactones E-J | Schiartane Nortriterpenoid | Isolated from the stems of S. propinqua var. propinqua. Compounds 4-6 were noncytotoxic against K562, A549, and HT-29 human cancer cells. |
Experimental Protocols: A Generalized Approach
The following sections outline a generalized methodology for the extraction, isolation, and structural elucidation of triterpenoids from Schisandra propinqua, based on a review of published literature. For precise replication of specific studies, consultation of the full-text articles is recommended.
Plant Material and Extraction
-
Plant Material: The stems and leaves of Schisandra propinqua are the primary sources for the isolation of the triterpenoids listed above.
-
Extraction: The air-dried and powdered plant material is typically extracted with organic solvents. A common method involves extraction with chloroform (B151607) (CHCl3) or ethanol. The resulting crude extract is then concentrated under reduced pressure to yield a residue.
Chromatographic Isolation and Purification
The crude extract, rich in a complex mixture of compounds, is subjected to various chromatographic techniques to isolate individual triterpenoids.
-
Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient of solvents, typically starting with less polar solvents like hexane (B92381) and gradually increasing in polarity with solvents like ethyl acetate (B1210297) and methanol, is used to separate the compounds based on their polarity.
-
Further Purification: The fractions obtained from column chromatography are further purified using repeated column chromatography, often with different stationary phases or solvent systems. High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of the isolated compounds to achieve a high degree of purity.
Structural Elucidation
The chemical structures of the purified triterpenoids are determined using a combination of spectroscopic and spectrometric techniques.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, carboxyl groups).
-
Circular Dichroism (CD) Spectra: CD spectroscopy is employed to determine the absolute stereochemistry of the molecules.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.
Cytotoxicity Assays
The biological activity of the isolated triterpenoids is often assessed using in vitro cytotoxicity assays against various cell lines.
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to assess cell viability and the cytotoxic effects of compounds. The assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.
Visualizing the Workflow
The following diagram illustrates the general workflow for the isolation and identification of triterpenoids from Schisandra propinqua.
Caption: Generalized workflow for the isolation and characterization of triterpenoids.
References
- 1. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Mechanism of Action of Isoanwuweizic Acid: A Technical Guide on Related Schisandraceae Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoanwuweizic acid, and its close structural relative Anwuweizonic acid, are natural triterpenoid (B12794562) compounds isolated from plants of the Schisandra genus, notably Schisandra propinqua. Anwuweizonic acid has been identified as a putative anticancer agent[1][2]. However, detailed exploratory studies elucidating the specific molecular mechanisms of this compound are not extensively available in current scientific literature. To provide a foundational understanding for researchers, this technical guide synthesizes the known information on Anwuweizonic acid and presents a comprehensive overview of the mechanisms of action of related triterpenoids from the Schisandraceae family. These related compounds have been more broadly studied and exhibit significant anticancer, anti-inflammatory, and neuroprotective properties. This guide will delve into the experimental data, methodologies, and implicated signaling pathways to offer insights into the potential therapeutic actions of this class of molecules.
Chemical Structure
Anwuweizonic acid is a triterpenoid with the molecular formula C30H46O3[3]. Its structure is characterized by a complex polycyclic framework typical of triterpenoids from the Schisandraceae family.
Pharmacological Activities of Schisandraceae Triterpenoids
Triterpenoids isolated from the Schisandraceae family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[4][5]. The subsequent sections will explore the mechanistic insights gained from studies on these compounds.
Anticancer Activity
The anticancer potential of Schisandraceae triterpenoids has been a primary focus of research. While Manwuweizic acid, isolated alongside Anwuweizonic acid, showed significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice, it exhibited no direct cytotoxic action in vitro, suggesting a complex in vivo mechanism. Other triterpenoids from this family, however, have demonstrated direct cytotoxicity against various cancer cell lines.
Quantitative Data on Cytotoxic Activities
| Compound | Cancer Cell Line | GI₅₀ (μM) | Reference |
| Tigloylgomisin P | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| Cagayanone | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| (-)-Gomisin L₂ | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| Micranoic acid B | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| Lancifodilactone H | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| Schisanlactone B | A549, PC-3, KB, KBvin | 11.83 - 35.65 | |
| Betulinic acid | HepG2 | Not specified |
Experimental Protocols
-
Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines (e.g., A549, PC-3, KB, KBvin, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds (e.g., Schisandraceae triterpenoids) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.
-
Signaling Pathways in Anticancer Activity
The anticancer effects of Schisandraceae triterpenoids are often mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Anticancer effects of Schisandraceae triterpenoids.
Anti-inflammatory Activity
Several triterpenoids from Schisandra have demonstrated potent anti-inflammatory effects. This is a significant area of investigation as chronic inflammation is implicated in numerous diseases.
Quantitative Data on Anti-inflammatory Activities
| Compound | Cell Line | Effect | IC₅₀ (μM) | Reference |
| Schinortriterpenoid 8 | LPS-stimulated BV-2 | Inhibition of NO production | 3.28 ± 0.86 | |
| Schinortriterpenoid 11 | LPS-stimulated BV-2 | Inhibition of NO production | 0.63 ± 0.32 | |
| Schinortriterpenoid 16 | LPS-stimulated BV-2 | Inhibition of NO production | 1.57 ± 0.27 | |
| Schinortriterpenoid 18 | LPS-stimulated BV-2 | Inhibition of NO production | 1.55 ± 0.50 | |
| Schinortriterpenoid 24 | LPS-stimulated BV-2 | Inhibition of NO production | 1.86 ± 0.41 |
Experimental Protocols
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Macrophage cell lines (e.g., RAW 264.7 or BV-2 microglia) are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
The absorbance is read at 540 nm.
-
The concentration that inhibits NO production by 50% (IC₅₀) is calculated.
-
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Schisandraceae triterpenoids are largely attributed to the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. More recently, the TLR4/NF-κB/NLRP3 inflammasome pathway has also been identified as a target.
Anti-inflammatory signaling pathways modulated by Schisandraceae triterpenoids.
Neuroprotective Activity
Emerging research has highlighted the neuroprotective potential of triterpenoids from Schisandra, suggesting their utility in the context of neurodegenerative diseases.
Experimental Data on Neuroprotective Effects
Several highly oxygenated schinortriterpenoids have been shown to prevent apoptosis induced by corticosterone (B1669441) in PC12 cells, a common in vitro model for neuronal cell death. Additionally, some compounds promoted neurite outgrowth.
Experimental Protocols
-
Neuroprotection Assay in PC12 Cells:
-
PC12 cells are cultured in appropriate media.
-
Cells are pre-treated with test compounds for a defined period.
-
Apoptosis is induced by adding corticosterone.
-
Cell viability is assessed using methods like the MTT assay.
-
Apoptosis can be further quantified using techniques such as Annexin V/PI staining and flow cytometry.
-
-
Neurite Outgrowth Assay:
-
PC12 cells are treated with nerve growth factor (NGF) to induce differentiation.
-
Cells are then treated with the test compounds.
-
The percentage of cells bearing neurites longer than the cell body diameter is determined by microscopy.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are linked to the inhibition of apoptosis and the promotion of neuronal survival and differentiation pathways.
Neuroprotective mechanisms of Schisandraceae triterpenoids.
Conclusion and Future Directions
While direct mechanistic studies on this compound are lacking, the broader family of Schisandraceae triterpenoids presents a rich source of bioactive compounds with significant therapeutic potential. The putative anticancer activity of Anwuweizonic acid, combined with the demonstrated anticancer, anti-inflammatory, and neuroprotective effects of its chemical relatives, strongly suggests that this compound warrants further investigation.
Future exploratory studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.
-
In vitro evaluation of its cytotoxic, anti-inflammatory, and neuroprotective activities.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies in relevant animal models to validate its therapeutic efficacy and safety profile.
This technical guide provides a framework for understanding the potential mechanisms of action of this compound based on the current knowledge of related Schisandraceae triterpenoids. It is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic promise of this unique class of natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. anwuweizonic acid - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Analytical Methods for the Quantification of Isoanwuweizic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoanwuweizic acid is a naturally occurring triterpenoid (B12794562) compound of significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, including biological fluids and herbal preparations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical principles for similar organic acids and triterpenoids.
I. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is suitable for the routine analysis and quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics for the HPLC-PDA method, based on typical values for similar analytical methods.[1][2][3][4]
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Protocol
1.2.1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, herbal extract)
1.2.2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Elution Profile:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of the reference standard).
1.2.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Sample Preparation (Herbal Extract):
-
Accurately weigh 1 g of powdered herbal material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase to fall within the calibration range.
-
Experimental Workflow Diagram
Caption: HPLC sample preparation and analysis workflow.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations, such as in pharmacokinetic studies.[5][6][7]
Quantitative Data Summary
The following table summarizes the proposed performance characteristics for the LC-MS/MS method.[8][9][10]
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Precision (RSD%) | < 15% (at LLOQ), < 10% (other levels) |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as Oleanolic acid.[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma)
2.2.2. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Elution Profile: A fast gradient to ensure sharp peaks and short run times.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2.3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (to be determined by infusion of the standard).
-
Internal Standard (e.g., Oleanolic acid): m/z 455.3 → fragment ion.[5]
-
-
Source Parameters: To be optimized for the specific instrument, but typical starting points include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
2.2.4. Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of this compound in blank plasma to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a solution of the IS in acetonitrile at a concentration that will yield a robust signal (e.g., 100 ng/mL).
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of the IS spiking solution (in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Experimental Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
III. Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many triterpenoids are known to interact with inflammatory and cell survival pathways. The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. ukm.my [ukm.my]
- 4. Development and Validation of a HPLC Method for Determination of Isochlorogenic Acid A in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The LC-MS/MS-Based Measurement of Isopimaric Acid in Rat Plasma and Application of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Separation and Quantification of Anwuweizic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the separation and quantification of Anwuweizic acid and its isomers, such as Manwuweizic acid. These triterpenoid (B12794562) acids, found in plants of the Schisandra genus, have garnered interest for their potential therapeutic properties. Given their structural similarity, effective chromatographic separation is crucial for accurate quantification and downstream analysis. The method described herein provides a reliable workflow for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Anwuweizonic acid and Manwuweizic acid are two triterpenoid acids isolated from Schisandra propinqua.[1] These compounds, along with other active constituents of Schisandra species like lignans, are of significant interest due to their potential biological activities, including anticancer effects.[1][2][3][4] Structurally, these compounds are isomers, possessing the same molecular weight but differing in their chemical structure, which can lead to different physiological effects.[1] Therefore, a selective and sensitive analytical method is imperative for their individual study. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of isomers in complex matrices.[5][6][7][8][9] This document provides a detailed protocol for the separation of Anwuweizic acid isomers using this technology.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the purification and concentration of Anwuweizic acid isomers from plant material or biological matrices.
Materials:
-
Schisandra fruit powder or biological sample (e.g., plasma)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Extraction:
-
For plant material: Accurately weigh 1.0 g of powdered Schisandra fruit. Add 10 mL of 80% methanol, vortex for 5 minutes, and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice and combine the supernatants.
-
For plasma samples: To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 12000 rpm for 10 minutes. Collect the supernatant.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the target analytes with 5 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anwuweizonic acid | 453.3 | [To be determined empirically] | [To be determined empirically] |
| Manwuweizic acid | 469.3 | [To be determined empirically] | [To be determined empirically] |
| Internal Standard | [e.g., Glycyrrhetic acid] | [e.g., 469.3 -> 409.3] | [To be determined empirically] |
Note: The exact m/z values for precursor and product ions and the optimal collision energies should be determined by direct infusion of pure standards of Anwuweizonic acid and its isomers into the mass spectrometer.
Data Presentation
The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of Anwuweizic Acid Isomers in a Sample
| Analyte | Retention Time (min) | Peak Area | Concentration (ng/mL) | %RSD (n=3) |
| Anwuweizonic acid | [e.g., 8.2] | [e.g., 156890] | [e.g., 45.2] | [e.g., 2.8] |
| Manwuweizic acid | [e.g., 8.9] | [e.g., 98765] | [e.g., 28.5] | [e.g., 3.1] |
| Internal Standard | [e.g., 7.5] | [e.g., 210456] | [e.g., 50.0] | [e.g., 1.9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of Anwuweizic acid isomers.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical method from sample to result.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. phcogcommn.org [phcogcommn.org]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. jsbms.jp [jsbms.jp]
Application Note: A Proposed Protocol for the Semi-synthesis of Isoanwuweizic Acid
Introduction
Anwuweizic acid and its isomers, belonging to the triterpenoid (B12794562) class of natural products, are of significant interest to researchers in medicinal chemistry and drug discovery due to their potential biological activities. The controlled synthesis and derivatization of these complex molecules are crucial for structure-activity relationship (SAR) studies. This application note details a proposed semi-synthetic protocol for the conversion of Anwuweizic acid to its C-3 epimer, Isoanwuweizic acid.
Disclaimer: The following protocol is a hypothetical procedure based on established chemical principles for stereochemical inversion and has not been experimentally validated for this specific transformation. It is intended for use by qualified researchers and may require optimization. The structural identity of "this compound" is assumed to be the 3β-hydroxyl isomer of Anwuweizic acid, which possesses a 3α-hydroxyl group.
Principle
The proposed semi-synthesis of this compound from Anwuweizic acid involves a two-step oxidation-reduction sequence to achieve the inversion of the stereocenter at the C-3 position. The 3α-hydroxyl group of Anwuweizic acid is first oxidized to a ketone, yielding the intermediate Anwuweizonic acid. Subsequent stereoselective reduction of the ketone will then be performed to favor the formation of the 3β-hydroxyl group, yielding the desired this compound. An alternative one-step approach via a Mitsunobu reaction is also discussed.
Experimental Protocols
Materials and Methods
-
Starting Material: Anwuweizic acid (purity ≥95%)
-
Reagents:
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄) or L-Selectride® (Lithium tri-sec-butylborohydride)
-
Methanol (B129727) (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Chromatography column
-
Protocol 1: Two-Step Oxidation-Reduction for the Synthesis of this compound
Step 1: Oxidation of Anwuweizic acid to Anwuweizonic acid
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Anwuweizic acid (1.0 eq) in anhydrous dichloromethane (DCM, concentration typically 0.1 M).
-
Oxidation: To the stirred solution at room temperature, add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 v/v). Stir vigorously for 30 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial solvent).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Anwuweizonic acid.
Step 2: Stereoselective Reduction of Anwuweizonic acid to this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified Anwuweizonic acid (1.0 eq) from Step 1 in anhydrous methanol (MeOH, concentration typically 0.1 M).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 10 minutes. For higher stereoselectivity towards the β-isomer, a bulkier reducing agent such as L-Selectride® in an aprotic solvent like THF at -78 °C may be employed.
-
Monitoring: Monitor the reaction by TLC until the ketone is consumed (typically 30-60 minutes).
-
Work-up: Carefully quench the reaction by the dropwise addition of water, followed by 1 M HCl to neutralize the excess reducing agent.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x volume of the initial solvent).
-
Washing: Wash the combined organic layers with water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate this compound from any residual Anwuweizic acid and other impurities.
Alternative Protocol: One-Step Mitsunobu Reaction
The Mitsunobu reaction can achieve the stereochemical inversion in a single step.[1][2][3][4][5][6]
-
Preparation: Dissolve Anwuweizic acid (1.0 eq), triphenylphosphine (B44618) (PPh₃, 1.5 eq), and a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: The reaction work-up typically involves removal of the solvent and purification by column chromatography to isolate the intermediate ester.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with NaOH in methanol) to yield this compound.
Data Presentation
| Step | Reactant | Reagents | Solvent | Temperature | Typical Reaction Time | Hypothetical Yield |
| Oxidation | Anwuweizic acid | Dess-Martin periodinane (DMP) | DCM | Room Temp. | 1-3 hours | >90% |
| Reduction (NaBH₄) | Anwuweizonic acid | Sodium borohydride (NaBH₄) | MeOH | 0 °C | 30-60 minutes | ~85% (β-isomer) |
| Reduction (L-Selectride®) | Anwuweizonic acid | L-Selectride® | THF | -78 °C | 1-2 hours | >95% (β-isomer) |
| Mitsunobu (Esterification) | Anwuweizic acid | PPh₃, DEAD/DIAD, p-nitrobenzoic acid | THF | 0 °C to RT | 2-6 hours | 60-80% |
| Hydrolysis | Intermediate Ester | Sodium hydroxide (B78521) (NaOH) | MeOH | Room Temp. | 1-4 hours | >95% |
Visualizations
Caption: Proposed two-step workflow for the semi-synthesis of this compound.
References
- 1. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Isoanwuweizic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoanwuweizic acid, a novel natural product, holds potential as a therapeutic agent. A critical step in its preclinical evaluation is the comprehensive assessment of its cytotoxic effects on various cell types. This document provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound, elucidate its mechanism of action, and quantify its dose-dependent effects. The assays described herein are fundamental in drug discovery and development, offering robust and reproducible methods to characterize the bioactivity of new chemical entities.
The primary assays covered in these application notes are:
-
MTT Assay: To assess cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: To detect and differentiate between apoptosis and necrosis.
These assays provide a multi-faceted view of the cytotoxic profile of this compound, enabling researchers to make informed decisions regarding its potential for further development.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: MTT Assay - Cell Viability
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.85 ± 0.05 | 68 |
| 25 | 0.55 ± 0.04 | 44 |
| 50 | 0.30 ± 0.03 | 24 |
| 100 | 0.15 ± 0.02 | 12 |
Table 2: LDH Assay - Cytotoxicity
| This compound (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0 |
| 1 | 0.18 ± 0.02 | 15 |
| 10 | 0.35 ± 0.03 | 45 |
| 25 | 0.60 ± 0.05 | 80 |
| 50 | 0.78 ± 0.06 | 110 |
| 100 | 0.85 ± 0.07 | 122 |
| Maximum LDH Release | 0.70 ± 0.04 | 100 |
Table 3: Annexin V/PI Staining - Apoptosis Analysis
| This compound (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 10 | 75.6 ± 3.5 | 15.3 ± 1.8 | 4.2 ± 0.7 | 4.9 ± 0.9 |
| 50 | 30.1 ± 4.2 | 48.7 ± 3.1 | 15.8 ± 2.4 | 5.4 ± 1.1 |
| 100 | 10.5 ± 2.8 | 55.2 ± 4.5 | 28.1 ± 3.3 | 6.2 ± 1.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well.[4] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][4]
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[6][7]
Materials:
-
96-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[8]
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[8][9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][11]
Materials:
-
6-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
The cell populations are defined as follows:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
-
Quantify the percentage of cells in each quadrant.
Potential Signaling Pathway
Based on studies of structurally related triterpenoid (B12794562) acids, this compound may induce cytotoxicity through the intrinsic apoptosis pathway.[12][13] This pathway is often initiated by cellular stress and involves the mitochondria.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Assays [sigmaaldrich.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Cytotoxic activity of schisandrolic and isoschisandrolic acids involves induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Models for Testing Isoanwuweizic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoanwuweizic acid, a lignan (B3055560) isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties. As with other lignans (B1203133) from this plant, it is hypothesized to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound, enabling researchers to investigate its efficacy and mechanism of action in a controlled laboratory setting. The following protocols are based on established methodologies for similar compounds and can be adapted for the specific investigation of this compound.
Data Presentation
Due to the limited availability of published in vitro data specifically for this compound, the following tables present exemplar quantitative data for related compounds or general experimental setups. Researchers should use these as a reference and generate their own data for this compound.
Table 1: Exemplar Cytotoxicity Data (IC50 Values)
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) | Reference Compound |
| RAW 264.7 | Ursolic Acid Derivative (UA-1) | MTT Assay | 24 | >10 | - |
| HepG2 | Ursolic Acid | MTT Assay | 48 | ~50 | Doxorubicin |
| SH-SY5Y | Genistein | CCK-8 Assay | 24 | >100 | Rotenone |
Table 2: Exemplar Anti-inflammatory Activity Data
| Cell Line | Assay | Inducer | Incubation Time (h) | Test Compound | IC50 (µM) |
| RAW 264.7 | Nitric Oxide (NO) Production | LPS (1 µg/mL) | 24 | Ursolic Acid Derivative (UA-1) | 2.2 ± 0.4[1] |
| RAW 264.7 | TNF-α Release | LPS (1 µg/mL) | 24 | Ursolic Acid Derivative (UA-1) | ~5 (74.2% inhibition)[1] |
| RAW 264.7 | IL-6 Release | LPS (1 µg/mL) | 24 | Ursolic Acid Derivative (UA-1) | ~5 (55.9% inhibition)[1] |
Table 3: Exemplar Antioxidant Activity Data
| Assay | Principle | Test Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | Radical Scavenging | Isoferulic Acid | 4.58 ± 0.17[2] |
| ABTS Radical Scavenging | Radical Scavenging | Isoferulic Acid | 1.08 ± 0.01[2] |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺ to Fe²⁺ | - | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Application Note: This protocol is fundamental for determining the cytotoxic potential of this compound and for selecting non-toxic concentrations for subsequent bioactivity assays. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7, HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Application Note: This assay is used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Application Note: This protocol quantifies the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages, providing further insight into its anti-inflammatory mechanism.
Protocol:
-
Cell Treatment:
-
Follow the same cell seeding, compound treatment, and LPS stimulation steps as in the NO production assay.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the plates to pellet the cells and collect the supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Measure the concentration of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curves.
-
Determine the percentage of inhibition of each cytokine by this compound compared to the LPS-stimulated control.
-
In Vitro Antioxidant Activity Assays
Application Note: These cell-free assays provide a rapid assessment of the direct antioxidant capacity of this compound. It is recommended to use multiple assays to evaluate different aspects of antioxidant activity.
Protocol (DPPH Radical Scavenging Assay):
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol (B129727) or ethanol).
-
Add 100 µL of a 0.2 mM DPPH solution in methanol.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value.
-
In Vitro Hepatoprotective Activity Assay
Application Note: This assay assesses the potential of this compound to protect liver cells from toxin-induced injury. Carbon tetrachloride (CCl₄) or acetaminophen (B1664979) are commonly used to induce hepatotoxicity in HepG2 cells.
Protocol:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
-
Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
-
Induction of Hepatotoxicity:
-
Induce liver cell injury by exposing the cells to a toxicant (e.g., CCl₄ or acetaminophen) for a specified duration (e.g., 24 hours).
-
-
Assessment of Cell Viability and Liver Enzyme Leakage:
-
Measure cell viability using the MTT assay as described previously.
-
Collect the cell culture supernatant to measure the activity of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) using commercially available kits.
-
-
Data Analysis:
-
Compare the cell viability and enzyme levels in the this compound-treated groups to the toxin-only control group to determine the protective effect.
-
In Vitro Neuroprotective Activity Assay
Application Note: This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative diseases.
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to differentiate if required by the experimental design.
-
-
Pre-treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.
-
-
Induction of Neurotoxicity:
-
Induce oxidative stress by treating the cells with a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.
-
-
Assessment of Neuronal Viability:
-
Measure cell viability using the MTT or CCK-8 assay.
-
-
Data Analysis:
-
Determine the protective effect of this compound by comparing the viability of pre-treated cells to that of cells exposed to the neurotoxin alone.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound in inhibiting inflammatory pathways.
Experimental Workflows
Diagram 2: General Workflow for In Vitro Cytotoxicity and Bioactivity Screening
Caption: Workflow for evaluating the in vitro bioactivity of this compound.
Diagram 3: Workflow for Western Blot Analysis of Signaling Proteins
Caption: Standard workflow for Western blot analysis of signaling pathway proteins.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant activity of isoferulic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoanwuweizic Acid in Cancer Cell Line Studies
A comprehensive search for "Isoanwuweizic acid" and its application in cancer cell line studies did not yield any specific scientific literature or data. It is possible that "this compound" may be a novel or less-studied compound, or there may be an alternative name or spelling.
To provide the detailed Application Notes and Protocols as requested, further clarification on the compound's name is required. Should a valid alternative name be provided, the following framework will be used to generate the requested content.
Framework for Application Notes and Protocols
Once the correct compound is identified and relevant literature is available, the application notes will be structured as follows:
1. Introduction:
-
A brief overview of the compound.
-
Its known or hypothesized mechanism of action in cancer cells.
-
The scope of the application notes.
2. Quantitative Data Summary:
-
A table summarizing the cytotoxic effects (e.g., IC50 values) of the compound on various cancer cell lines.
-
A table detailing the effects of the compound on key protein expression levels or other quantifiable cellular markers.
Table 1: Cytotoxicity of [Compound Name] in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
Table 2: Effect of [Compound Name] on Key Biomarkers
| Cell Line | Biomarker | Change in Expression | Method of Detection | Reference |
| Data to be populated | Data to be populated | Data to be populated | Data to be populated | Data to be populated |
3. Signaling Pathway Analysis:
-
A detailed description of the signaling pathways modulated by the compound.
-
A Graphviz diagram illustrating the affected pathways.
Application Notes and Protocols for the Purity Assessment of Acidic Natural Products such as Isoanwuweizic Acid
Introduction
The purity of a natural product intended for research or drug development is a critical quality attribute that directly impacts its safety and efficacy. A thorough purity assessment involves not only quantifying the main component but also identifying and quantifying any impurities, which may include structurally related compounds, residual solvents, heavy metals, and microbial contaminants. This document outlines a multi-faceted approach to the purity assessment of a hypothetical acidic natural product, referred to herein as "the analyte," which can be considered analogous to a compound like Isoanwuweizic acid.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.[1] It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[2] For acidic compounds, reversed-phase HPLC is a common and effective method.
Experimental Protocol
1. Principle: The analyte is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column (e.g., C18) where the nonpolar stationary phase retains the analyte and its impurities to varying degrees based on their hydrophobicity. A polar mobile phase, often a mixture of water and an organic solvent with an acidic modifier, is used to elute the compounds. The eluted compounds are detected by a UV detector, and the peak area of the analyte relative to the total peak area of all components provides a measure of its purity (area percent method).
2. Apparatus and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727).[4]
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid, HPLC grade.[5]
-
Analyte reference standard (if available) and sample for testing.
-
Volumetric flasks, pipettes, and autosampler vials.
3. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the analyte sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-20 min: 15-35% B
-
20-25 min: Hold at 35% B
-
25-27 min: 35-15% B
-
27-32 min: Hold at 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (e.g., 210 nm for compounds with limited chromophores, or a specific λmax if available).
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the analyte using the area percent method:
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC-based purity assessment of an acidic natural product.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information.
Experimental Protocol
1. Principle: The sample is separated by HPLC as described above. The eluent from the column is directed to a mass spectrometer. The compounds are ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the analyte and any co-eluting or separated impurities.
2. Apparatus and Reagents:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer).
-
Reagents as per HPLC protocol, but using LC-MS grade solvents and additives to minimize background ions.
3. Sample Preparation:
-
As per the HPLC protocol, but typically at a lower concentration (e.g., 10-50 µg/mL).
4. LC-MS Conditions (Illustrative):
-
LC Conditions: Same as the HPLC method described in Section 1.
-
MS Conditions (ESI, Negative Ion Mode for an acidic compound):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 100 V.
-
Scan Range: m/z 100-1000.
-
5. Data Analysis:
-
Extract the mass spectra for each peak observed in the chromatogram.
-
The [M-H]⁻ ion will be prominent for the acidic analyte and related acidic impurities in negative ion mode.
-
Propose elemental compositions for the parent ions of impurities using high-resolution mass spectrometry if available.
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol
1. Principle: A known mass of the analyte is dissolved in a deuterated solvent along with a known mass of a certified internal standard. The ¹H NMR spectrum is acquired under quantitative conditions. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
2. Apparatus and Reagents:
-
NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
NMR tubes.
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.
3. Sample Preparation:
-
Accurately weigh about 5-10 mg of the analyte and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters (Illustrative for ¹H qNMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard (e.g., 30 s) to ensure full relaxation.
-
Number of Scans (ns): ≥ 16 (for good signal-to-noise).
-
Acquisition Time (aq): Sufficient to resolve peaks (e.g., 2-4 s).
5. Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualization: qNMR Purity Calculation Logic
Caption: Logical flow for calculating absolute purity using qNMR.
Section 4: Analysis of Residual Solvents
Residual solvents are organic volatile chemicals used in the extraction and purification of natural products. Their presence should be controlled within acceptable limits. Headspace Gas Chromatography (HS-GC) is the standard method for this analysis.
Experimental Protocol
1. Principle: A sample of the analyte is dissolved in a high-boiling point solvent in a sealed vial. The vial is heated, and any volatile residual solvents partition into the headspace gas. A sample of the headspace is injected into a gas chromatograph for separation and quantification.
2. Apparatus and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC column (e.g., G43).
-
High-boiling point solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Certified standards of common residual solvents.
3. Sample Preparation:
-
Accurately weigh about 100 mg of the analyte into a headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial immediately.
-
Prepare calibration standards of relevant solvents in DMSO in separate vials.
4. HS-GC Conditions (Illustrative):
-
HS Autosampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC:
-
Injector Temperature: 140 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: 40 °C (hold 10 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
5. Data Analysis:
-
Identify and quantify residual solvents by comparing the retention times and peak areas with the calibration standards.
-
Report the concentration of each solvent in parts per million (ppm).
Section 5: Determination of Heavy Metal Contamination
Herbal-derived products may contain heavy metals from the soil and environment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for their determination.
Experimental Protocol
1. Principle: The sample is digested in strong acid to bring the metals into solution. The solution is then introduced into the high-temperature plasma of the ICP-MS, which atomizes and ionizes the metals. The ions are then separated by their mass-to-charge ratio and detected.
2. Apparatus and Reagents:
-
ICP-MS instrument.
-
Microwave digestion system.
-
Trace metal grade nitric acid and hydrochloric acid.
-
Certified multi-element standard solutions.
3. Sample Preparation:
-
Accurately weigh about 0.1 g of the analyte into a microwave digestion vessel.
-
Add 5 mL of nitric acid and 1 mL of hydrochloric acid.
-
Digest the sample using a validated microwave program.
-
After cooling, dilute the digest to a final volume (e.g., 50 mL) with ultrapure water.
4. ICP-MS Conditions (Illustrative):
-
Instrument parameters should be optimized according to the manufacturer's recommendations for the specific elements of interest (e.g., Pb, As, Cd, Hg).
5. Data Analysis:
-
Quantify the concentration of each heavy metal using a calibration curve prepared from the standard solutions.
-
Report the results in ppm or ppb.
Section 6: Microbial Contamination Testing
For natural products, it is essential to ensure that the microbial load is within acceptable limits.
Experimental Protocol
1. Principle: The sample is dissolved or suspended in a sterile diluent and then plated on various growth media to enumerate the total aerobic microbial count (TAMC) and total yeast and mold count (TYMC). Specific tests for the absence of pathogenic organisms like E. coli and Salmonella are also performed.
2. Apparatus and Reagents:
-
Autoclave, incubator, biological safety cabinet.
-
Petri dishes, pipettes, spreaders.
-
Soybean-Casein Digest Agar (B569324) (for TAMC).
-
Sabouraud Dextrose Agar (for TYMC).
-
Selective media for specific pathogens.
3. Sample Preparation and Plating:
-
Prepare a 1:10 dilution by aseptically adding 1 g of the sample to 9 mL of sterile buffered sodium chloride-peptone solution.
-
Perform serial dilutions as required.
-
Use the pour-plate or spread-plate method to inoculate the agar plates with the sample dilutions.
4. Incubation:
-
TAMC: Incubate at 30-35 °C for 3-5 days.
-
TYMC: Incubate at 20-25 °C for 5-7 days.
5. Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the CFU per gram of the original sample.
-
Compare the results to the acceptance criteria outlined in pharmacopeias (e.g., USP, Ph. Eur.).
Summary of Quantitative Data
The following tables provide an example of how to structure the quantitative data obtained from the purity assessment of an this compound-like sample.
Table 1: HPLC Purity and Impurity Profile
| Peak No. | Retention Time (min) | Area (%) | Possible Identity (from LC-MS) |
| 1 | 8.5 | 0.25 | Impurity A (MW = X) |
| 2 | 12.1 | 99.5 | Analyte (MW = Y) |
| 3 | 15.3 | 0.15 | Impurity B (MW = Z) |
| 4 | 18.9 | 0.10 | Impurity C (MW = W) |
Table 2: qNMR Absolute Purity Determination
| Parameter | Value |
| Mass of Analyte (m_analyte) | 8.52 mg |
| Mass of Standard (m_std) | 7.98 mg |
| Molecular Weight of Analyte (MW_analyte) | Assumed 450.6 g/mol |
| Molecular Weight of Standard (MW_std) | 116.07 g/mol (Maleic Acid) |
| Purity of Standard (Purity_std) | 99.9% |
| Calculated Absolute Purity | 98.7% |
Table 3: Residual Solvent, Heavy Metal, and Microbial Limits
| Test | Method | Result | Acceptance Criteria (Example) |
| Residual Solvents | |||
| Methanol | HS-GC | < 50 ppm | ≤ 3000 ppm |
| Ethanol | HS-GC | 150 ppm | ≤ 5000 ppm |
| Acetone | HS-GC | < 20 ppm | ≤ 5000 ppm |
| Heavy Metals | |||
| Lead (Pb) | ICP-MS | < 0.5 ppm | ≤ 10 ppm |
| Arsenic (As) | ICP-MS | < 0.1 ppm | ≤ 3 ppm |
| Cadmium (Cd) | ICP-MS | < 0.1 ppm | ≤ 3 ppm |
| Mercury (Hg) | ICP-MS | < 0.1 ppm | ≤ 1 ppm |
| Microbial Contamination | |||
| Total Aerobic Microbial Count | Plate Count | 80 CFU/g | ≤ 10⁵ CFU/g |
| Total Yeast and Mold Count | Plate Count | < 10 CFU/g | ≤ 10⁴ CFU/g |
| E. coli | Specific Test | Absent | Absent in 1g |
| Salmonella spp. | Specific Test | Absent | Absent in 10g |
References
- 1. Anwuweizonic acid | 117020-59-4 [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000689) [hmdb.ca]
Application Notes and Protocols for the Long-Term Storage and Stability of Isoanwuweizic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoanwuweizic acid, a lignan (B3055560) isolated from Schisandra propinqua, is a natural compound with potential therapeutic applications.[1] Ensuring the stability and integrity of this compound during long-term storage is critical for accurate and reproducible research, as well as for potential drug development. Lignans (B1203133), as a chemical class, can be susceptible to degradation under various environmental conditions. This document provides detailed protocols and application notes for the long-term storage and stability assessment of this compound, based on general best practices for lignans and related compounds from the Schisandra genus.
Long-Term Storage Protocols
Proper storage is crucial to minimize the degradation of this compound. The following conditions are recommended based on stability studies of lignans from Schisandra species.
1.1. Solid (Neat) Compound Storage:
For the long-term storage of solid this compound, it is recommended to maintain the compound under controlled temperature and humidity to prevent degradation. A study on Schisandra chinensis fruits indicated that low temperature and low humidity are optimal for preserving lignan content.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes chemical degradation and preserves compound integrity over extended periods. |
| 5°C ± 3°C (Refrigerator) | Suitable for shorter-term storage. A study on Schisandra chinensis fruits found 5°C to be a suitable storage temperature. | |
| Humidity | < 40% Relative Humidity (RH) | Low humidity prevents hydrolytic degradation. The use of desiccants is recommended. |
| Light | Protected from light (Amber vials) | Lignans can be light-sensitive; protection from light prevents photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For highly sensitive samples, storage under an inert atmosphere can prevent oxidative degradation. |
| Container | Tightly sealed, airtight containers | Prevents exposure to moisture and atmospheric oxygen. |
1.2. Solution Storage:
When this compound is in solution, its stability can be significantly affected by the solvent, pH, and storage temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Freezing the solution minimizes the rate of chemical reactions and degradation. |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes the potential for solvolysis. The choice of solvent should be compatible with the intended downstream application. |
| pH (for aqueous solutions) | Acidic pH (e.g., pH 5-6) | Studies on other organic acids have shown that a slightly acidic pH can improve stability in aqueous solutions.[2] |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Light | Protected from light (Amber vials or foil-wrapped tubes) | Prevents photodegradation in solution. |
Stability Testing Protocols
Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. These protocols are based on established guidelines for drug stability testing.
2.1. Long-Term and Accelerated Stability Studies:
These studies evaluate the stability of the compound under various storage conditions over a defined period.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
2.2. Experimental Workflow for Stability Testing:
Caption: Workflow for conducting long-term and accelerated stability studies.
2.3. Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.
2.3.1. Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2.3.2. Stress Conditions:
| Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Expose the solid compound to 60°C in a stability chamber for 48 hours. Dissolve in a suitable solvent before analysis. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
2.3.3. Analysis of Stressed Samples: Analyze the stressed samples using a stability-indicating analytical method, such as UPLC-HRMS, to separate and identify the parent compound and any degradation products.
Caption: Workflow for forced degradation studies.
Analytical Methodology
A validated, stability-indicating analytical method is required to quantify this compound and its degradation products.
3.1. Recommended Technique: UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry)
This technique is highly suitable for the analysis of lignans and their degradation products due to its high resolution and sensitivity. A study on Schisandra chinensis fruits utilized UPLC-Orbitrap HRMS for the simultaneous determination of lignans and organic acids.
3.2. Example UPLC Method Parameters (to be optimized for this compound):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve the parent peak from any impurities (e.g., starting with a low percentage of B and increasing over time). |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 1 - 5 µL |
| Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode |
3.3. Data Analysis:
The stability of this compound is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. The results are typically expressed as the percentage of the initial concentration remaining.
Summary and Conclusion
The long-term stability of this compound is critical for its successful application in research and development. By adhering to the storage and stability testing protocols outlined in this document, researchers can ensure the quality and integrity of their samples. These protocols, derived from best practices for lignans and regulatory guidelines, provide a robust framework for handling this compound. It is recommended that specific stability studies for pure this compound be conducted to establish its precise shelf-life and optimal storage conditions.
References
Application Notes and Protocols for Evaluating the Solubility of Isoanwuweizic Acid in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoanwuweizic acid is a triterpenoid (B12794562) natural product, and like many compounds in this class, it is expected to exhibit poor aqueous solubility. Triterpenoids are known to be generally insoluble in water but soluble in organic solvents such as methanol (B129727) and ethanol.[1] The determination of its solubility in various solvents is a critical early-stage assessment in drug discovery and development. Low aqueous solubility can significantly hinder bioavailability and the development of suitable formulations. These application notes provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound, offering a comprehensive understanding of its dissolution characteristics.
Thermodynamic Solubility Determination using the Shake-Flask Method
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining this value. It involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol)
-
Glass vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a glass vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this is typically 24 to 72 hours.[2]
-
-
Sample Processing:
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow for sedimentation.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS/MS method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the thermodynamic solubility.
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or µM.
-
Repeat the experiment at least in triplicate for each solvent and report the mean and standard deviation.
-
Data Presentation: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |
| Ethanol | 25 | [Insert Data] | [Insert Data] |
| Methanol | 25 | [Insert Data] | [Insert Data] |
| Propylene Glycol | 25 | [Insert Data] | [Insert Data] |
| DMSO | 25 | [Insert Data] | [Insert Data] |
(Note: This table is a template for presenting the experimental data.)
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination using High-Throughput Screening (HTS)
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a non-equilibrium measurement that is useful for early drug discovery screening as it is faster and requires less compound than the shake-flask method. Nephelometry is a common high-throughput method for assessing kinetic solubility.
Experimental Protocol: Nephelometric Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipette
-
Plate reader with nephelometry capabilities
-
Plate shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Include control wells with DMSO only (no compound).
-
-
Precipitation Induction:
-
Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.
-
Immediately mix the contents of the wells by shaking the plate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
-
Measurement:
-
Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
-
Data Analysis:
-
The kinetic solubility is often reported as the concentration at which the light scattering signal significantly exceeds the background (the "precipitation point").
-
Alternatively, a plot of light scattering versus compound concentration can be generated, and the solubility can be determined from the inflection point of the curve.
-
Data Presentation: Kinetic Solubility of this compound
| Compound | Buffer System | Final DMSO (%) | Kinetic Solubility (µM) |
| This compound | PBS pH 7.4 | 1% | [Insert Data] |
| [Reference Compound] | PBS pH 7.4 | 1% | [Insert Data] |
(Note: This table is a template for presenting the experimental data.)
Experimental Workflow: Kinetic Solubility (Nephelometry)
Caption: Workflow for Kinetic Solubility by Nephelometry.
Logical Relationship of Solubility Assays
The choice of solubility assay depends on the stage of drug development. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility is crucial for lead optimization and pre-formulation studies.
Caption: Relationship between Solubility Assay Types.
References
Application Notes and Protocols: Isoanwuweizic Acid as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoanwuweizic acid, also known as (+)-Anwulignan, is a bioactive lignan (B3055560) found in plants of the Schisandra genus, particularly Schisandra sphenanthera. Lignans (B1203133) from Schisandra are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. As research and development in herbal medicine and dietary supplements advance, the need for accurate and reliable quality control methods is paramount. The use of well-characterized reference standards is essential for the standardization of botanical extracts to ensure their safety, efficacy, and batch-to-batch consistency.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the phytochemical analysis of Schisandra sphenanthera extracts, primarily using High-Performance Liquid Chromatography (HPLC).
Key Bioactive Lignans for Standardization
For the comprehensive quality control of Schisandra sphenanthera, it is recommended to quantify a panel of its major lignan constituents. This compound is a key marker for this species, alongside other significant lignans such as Schisantherin A and Deoxyschisandrin.[1]
Quantitative Data Summary
The concentration of this compound and other lignans in the fruits of Schisandra sphenanthera can vary based on factors like geographical origin and harvesting time. The following table summarizes typical quantitative data for key lignans, which is crucial for establishing quality control specifications.
| Lignan | Content Range (mg/g of dried fruit) |
| Schisantherin A | 0.5 - 4.5 |
| This compound ((+)-Anwulignan) | 0.2 - 2.0 |
| Deoxyschisandrin | 0.3 - 2.5 |
Table 1: Typical content ranges of major lignans in the dried fruits of Schisandra sphenanthera.[2]
Experimental Protocols
The following protocols describe the extraction of lignans from plant material and their subsequent quantification using HPLC with this compound as a reference standard.
This protocol outlines an efficient ultrasonic-assisted extraction method for obtaining a lignan-rich extract from the dried fruits of S. sphenanthera.
Materials and Equipment:
-
Dried fruits of Schisandra sphenanthera
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper (0.45 µm)
-
Standard laboratory glassware (beakers, flasks)
Procedure:
-
Sample Preparation: Grind the dried fruits of S. sphenanthera into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample and place it into a 50 mL conical flask.
-
Add 25 mL of methanol to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[2]
-
-
Filtration: Filter the extract through filter paper to remove solid plant material. Collect the filtrate.
-
Concentration: For some applications, the filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Final Preparation: Re-dissolve the dried extract in a known volume of methanol. Before HPLC analysis, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
This protocol provides a validated HPLC method for the simultaneous determination of this compound and other lignans.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for improved peak shape)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100 series or equivalent with DAD/UV detector |
| Column | C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | A: AcetonitrileB: Water (or water with 0.1% formic acid)[3] |
| Gradient Elution | 0-20 min: 40-60% A20-40 min: 60-80% A40-50 min: 80% A |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm or 254 nm |
| Column Temperature | 30°C or 35°C |
| Injection Volume | 10 µL |
Table 2: Recommended HPLC Conditions for Lignan Analysis.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Analysis:
-
Inject the prepared sample solution (from Protocol 1) and the standard solutions into the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Method Validation Data
A validated analytical method is crucial for reliable results. The following table summarizes typical validation parameters for the HPLC analysis of lignans in Schisandra, demonstrating the method's suitability.
| Parameter | This compound ((+)-Anwulignan) | Other Lignans (Typical Range) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| LOD (µg/mL) | ~0.1 | 0.05 - 0.2 |
| LOQ (µg/mL) | ~0.3 | 0.15 - 0.6 |
| Precision (RSD%) | < 2.0% | < 2.5% |
| Accuracy (Recovery %) | 95 - 105% | 94 - 106% |
Table 3: Summary of HPLC Method Validation Parameters for Lignan Quantification.
Visualized Workflows and Relationships
To further clarify the experimental process and the role of this compound, the following diagrams are provided.
Caption: Workflow for the quantification of this compound.
Caption: Role of this compound in quality control.
References
- 1. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple and sensitive HPLC method for the simultaneous determination of eight bioactive components and fingerprint analysis of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Isoanwuweizic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Isoanwuweizic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, offering systematic solutions to common problems.
Issue 1: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography.[1][2] It is often caused by secondary interactions between the acidic analyte and the stationary phase.[3][4]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Free silanol groups on the silica-based C18 column can interact with the acidic functional groups of this compound, causing tailing. | 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups. A mobile phase pH of 2-3 is often effective. 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column (Type B silica) to minimize the number of available free silanols. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion, including tailing. | Reduce the sample concentration or injection volume and re-run the analysis. |
| Column Contamination/Wear | Accumulation of contaminants on the column frit or degradation of the stationary phase over time can create active sites that cause tailing. | 1. Use a Guard Column: Protect the analytical column from strongly retained impurities. 2. Column Washing: Flush the column with a strong solvent. 3. Column Replacement: If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Issue 2: Poor Resolution
Q2: I am having difficulty separating this compound from other lignans (B1203133) or impurities in my sample. How can I improve the resolution?
A2: Achieving adequate resolution is critical for accurate quantification. Resolution can be enhanced by optimizing column efficiency, selectivity, or retention factor.
Strategies for Improving Resolution:
| Parameter | Strategy | Details |
| Selectivity (α) | Modify Mobile Phase Composition: | Alter the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile and methanol (B129727) offer different selectivities for lignans. |
| Change Organic Modifier: | If using acetonitrile, try methanol, or vice versa. This can significantly alter the elution order and spacing of peaks. | |
| Adjust pH: | Modifying the mobile phase pH can change the polarity of ionizable compounds, thus affecting selectivity. | |
| Efficiency (N) | Use a High-Efficiency Column: | Employ a column with smaller particles (e.g., <3 µm) or a longer column to increase the number of theoretical plates. |
| Optimize Flow Rate: | Lowering the flow rate can sometimes improve efficiency, but will increase run time. | |
| Retention Factor (k) | Adjust Solvent Strength: | Decrease the percentage of the organic modifier in the mobile phase to increase the retention time and potentially improve the separation of early-eluting peaks. |
Logical Diagram for Improving Peak Resolution
Caption: A decision diagram for enhancing chromatographic resolution.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for an HPLC method to separate this compound?
A3: For lignans like this compound, a reversed-phase HPLC method is standard. A good starting point would be:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier is common.
-
Solvent A: Water with 0.1% phosphoric acid or formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection, as lignans typically have strong UV absorbance between 230-255 nm.
-
Flow Rate: 1.0 mL/min.
Q4: How should I prepare a sample from Schisandra for this compound analysis?
A4: Proper sample preparation is crucial for reliable results. A general workflow includes:
-
Drying and Grinding: Dry the plant material (e.g., fruits of Schisandra propinqua) and grind it into a fine powder to maximize extraction efficiency.
-
Extraction: Use a suitable solvent such as methanol or ethanol (B145695) for extraction. Techniques like ultrasonic or Soxhlet extraction can be employed to enhance the process.
-
Filtration/Purification: Filter the extract to remove particulate matter. For cleaner samples, a solid-phase extraction (SPE) step may be beneficial.
-
Final Preparation: Evaporate the solvent and redissolve the residue in the mobile phase before injection.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound and other lignans from a prepared plant extract.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV or DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 40 | 70 | 30 |
| 45 | 70 | 30 |
3. Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a calibration curve using certified reference standards of this compound at various concentrations.
-
Inject the prepared samples and standards.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
References
Technical Support Center: Synthesis of Isoanwuweizic Acid
Welcome to the technical support center for the synthesis of Isoanwuweizic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic efforts. This compound, a dibenzocyclooctadiene lignan (B3055560) found in Schisandra species, presents a significant synthetic challenge due to its complex stereochemistry. This guide offers insights into potential issues and their solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on a common biomimetic approach involving the oxidative coupling of a dibenzylbutyrolactone precursor.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low yield in the oxidative coupling step to form the dibenzocyclooctadiene ring. | 1. Inefficient oxidation of the precursor. 2. Undesired side reactions, such as polymerization or the formation of other regioisomers. 3. Suboptimal reaction conditions (temperature, solvent, catalyst concentration). | 1. Optimize the Oxidizing Agent: Experiment with different oxidizing agents (e.g., FeCl₃, Cu(II) salts, enzyme-based systems like laccase). Titrate the concentration of the chosen oxidant to find the optimal stoichiometry. 2. Control Reaction Kinetics: Perform the reaction at a lower temperature to disfavor side reactions. Use a syringe pump for the slow addition of the oxidizing agent to maintain a low concentration of reactive intermediates. 3. Solvent Screening: Test a range of solvents to find one that best solubilizes the precursor and facilitates the desired intramolecular coupling over intermolecular reactions. |
| SYN-002 | Difficulty in achieving the correct stereochemistry at the biaryl axis. | 1. Lack of stereocontrol during the oxidative coupling. 2. Racemization of the desired atropisomer under the reaction or workup conditions. | 1. Chiral Auxiliaries/Catalysts: Employ a chiral auxiliary on the dibenzylbutyrolactone precursor to direct the stereochemical outcome of the coupling reaction. Alternatively, investigate the use of chiral ligands with the metal oxidant. 2. Temperature Control: Maintain low temperatures throughout the reaction and purification process to prevent atropisomerization. 3. pH Control: Ensure the pH of the workup and purification steps is neutral or slightly acidic, as basic conditions can promote racemization. |
| PUR-001 | Challenges in purifying the final this compound product from reaction byproducts. | 1. Similar polarities of the desired product and side products (e.g., regioisomers, unreacted starting material). 2. Degradation of the product on silica (B1680970) gel during chromatography. | 1. Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using reverse-phase chromatography (C18), or size-exclusion chromatography. Preparative HPLC can also be a powerful tool for separating closely related isomers. 2. Deactivated Silica: If product degradation is observed, use silica gel that has been deactivated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound. 3. Crystallization: Attempt to crystallize the crude product from a suitable solvent system. This can be a highly effective method for purification and for obtaining material of high stereochemical purity. |
| GEN-001 | Inconsistent yields between batches. | 1. Variability in the quality of starting materials or reagents. 2. Sensitivity of the reaction to trace amounts of water or oxygen. 3. Minor fluctuations in reaction parameters (e.g., temperature, stirring speed). | 1. Reagent Qualification: Ensure the purity of all starting materials and reagents before use. Use freshly distilled solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. 3. Strict Parameter Control: Use a temperature-controlled reaction vessel and maintain consistent stirring to ensure homogeneity. Document all reaction parameters meticulously for each run. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound?
A1: The key and often most challenging step is the intramolecular oxidative coupling of the dibenzylbutyrolactone precursor to form the strained eight-membered dibenzocyclooctadiene ring with the correct atropisomerism. The yield and stereochemical outcome of this step largely determine the overall success of the synthesis.
Q2: Are there any biosynthetic approaches that can be mimicked in the lab to improve yield?
A2: Yes, a biomimetic approach is a common strategy. This typically involves the use of a laccase enzyme or a one-electron oxidant like Ferric Chloride (FeCl₃) to mimic the natural phenolic coupling process that forms the lignan scaffold in Schisandra plants. Optimizing the conditions for this biomimetic step is crucial.
Q3: What analytical techniques are essential for characterizing the intermediates and the final product?
A3: A combination of techniques is necessary. ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation of intermediates and the final product. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. To determine the stereochemistry, techniques such as X-ray crystallography (if suitable crystals can be obtained) and circular dichroism (CD) spectroscopy are vital. Chiral HPLC is also essential for determining the enantiomeric excess (e.e.) of the final product.
Q4: Can in-vitro plant cell cultures be used to produce this compound?
A4: While research has shown that in-vitro cultures of Schisandra species can produce various lignans, and that production can be enhanced through elicitation (the addition of stress-inducing compounds to the culture medium), the specific and high-yield production of this compound through this method remains a significant challenge and an active area of research.
Experimental Protocols
While a specific, high-yield total synthesis of this compound is not yet widely established in the literature, a general protocol for the key biomimetic oxidative coupling step is provided below. This should be considered a starting point for optimization.
Protocol: Biomimetic Oxidative Coupling of a Dibenzylbutyrolactone Precursor
-
Preparation of the Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
-
Reaction Mixture:
-
The dibenzylbutyrolactone precursor is dissolved in a suitable dry, degassed solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof) to a dilute concentration (typically 0.01 M to prevent intermolecular side reactions).
-
-
Addition of the Oxidant:
-
A solution of the oxidizing agent (e.g., 1.2 equivalents of anhydrous FeCl₃) in a compatible solvent (e.g., dry acetonitrile) is prepared.
-
The oxidant solution is added dropwise to the stirred solution of the precursor at a controlled temperature (e.g., 0 °C or room temperature) over several hours using the dropping funnel.
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the product.
-
-
Workup:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a suitable reducing agent if necessary.
-
The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the desired dibenzocyclooctadiene lignan.
-
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the critical oxidative coupling step.
This diagram outlines the major stages in a potential synthetic route. The critical step, the biomimetic oxidative coupling, is highlighted. Success in this step is paramount for an efficient total synthesis.
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Schisandra Lignans (including Isoanwuweizic acid and its analogs)
This technical support center is designed for researchers, scientists, and drug development professionals encountering lower-than-expected biological activity with synthetic Schisandra lignans (B1203133), such as Isoanwuweizic acid and its analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound (or a related lignan) is showing significantly lower bioactivity compared to literature values for natural isolates. What are the likely causes?
A1: Discrepancies in bioactivity between synthetic and natural products are a frequent challenge. Several factors can contribute to this issue:
-
Purity of the Synthetic Compound: Impurities from the synthetic route can interfere with the biological assay or lower the effective concentration of the active compound.
-
Structural and Stereochemical Integrity: The synthetic process may have yielded a different stereoisomer or a structurally related analog with inherently lower activity. For complex molecules like Schisandra lignans, achieving the correct stereochemistry is crucial for bioactivity.
-
Compound Aggregation: Many lignans are hydrophobic and may form aggregates in aqueous buffers used for biological assays.[1] This can lead to non-specific activity or sequester the compound, reducing its availability to the intended biological target.
-
Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure). Schisandra lignans are known for their poor water solubility.[2]
-
Assay-Specific Artifacts: The compound might be a Pan-Assay Interference Compound (PAIN), which can show activity in various assays through non-specific mechanisms.
Q2: How can I confirm the purity and structural integrity of my synthetic lignan (B3055560)?
A2: It is crucial to rigorously characterize your synthetic compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound. An ideal result is a single, sharp peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of your synthetic compound matches the expected molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of your compound. Compare the obtained spectra with any available data for the natural product.
Q3: What should I do if I suspect my synthetic lignan is aggregating in the assay?
A3: Compound aggregation is a common reason for misleading assay results.[1] Here are some steps to investigate and mitigate aggregation:
-
Include a Non-ionic Detergent: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.[1]
-
Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution, allowing for the detection of aggregates.
-
Nephelometry: This method can also be used to quantify the amount of aggregation.
Q4: My compound appears pure and is not aggregating, but the bioactivity is still low. What other experimental factors should I consider?
A4: If the issue is not with the compound itself, the experimental setup should be scrutinized:
-
Assay Controls: Ensure that your positive and negative controls are behaving as expected. Poor separation between controls can indicate a systemic issue with the assay rather than a problem with your test compound.
-
Cell-Based Assay Parameters: For cell-based assays, optimize parameters such as cell seeding density, incubation time, and the health and passage number of the cells.
-
Compound Degradation: Assess the stability of your compound in the assay buffer over the duration of the experiment using HPLC. Prepare fresh stock solutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Bioactivity
This guide provides a step-by-step process for diagnosing the cause of low bioactivity in your synthetic Schisandra lignan.
References
- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for Anwuweizic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Anwuweizic acid isomers from plant materials, primarily Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What are Anwuweizic acid isomers and why are they important?
Anwuweizic acid is a bioactive compound belonging to the lignan (B3055560) family, found in plants of the Schisandra genus. Its isomers are molecules with the same chemical formula (C30H46O3) but different spatial arrangements of atoms. These structural differences can lead to variations in their biological activity, making the separation and individual study of each isomer crucial for drug development and pharmacological research.
Q2: Which extraction methods are most suitable for Anwuweizic acid isomers?
Several methods can be employed, each with its own advantages and disadvantages. Commonly used techniques for lignan extraction from Schisandra include:
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, often with a co-solvent like ethanol (B145695). It is known for its high selectivity and the ability to extract compounds with minimal thermal degradation.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster than conventional solvent extraction.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
-
Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support and eluting the target compounds with a suitable solvent. It can simplify the sample preparation process.[3]
-
Soxhlet Extraction: A classical method that, while thorough, can be time-consuming and may expose the extract to prolonged heat, potentially degrading thermolabile isomers.[4]
The choice of method will depend on the available equipment, desired purity, and the scale of the extraction.
Q3: What are the key parameters to optimize for an efficient extraction?
The following parameters are critical for optimizing the extraction of Anwuweizic acid isomers:
-
Solvent Choice: The polarity of the solvent system is crucial. For lignans (B1203133), which are moderately polar, mixtures of ethanol or methanol (B129727) with water are often effective. The use of a co-solvent in SFE (e.g., ethanol in CO2) is also a key parameter.[1]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of some isomers. The optimal temperature needs to be determined empirically for each method.
-
Time: The duration of the extraction should be sufficient to maximize the yield without causing degradation.
-
Pressure (for SFE): Pressure influences the density and solvating power of the supercritical fluid.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, but particles that are too fine can impede solvent flow.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Anwuweizic Acid | 1. Inefficient cell disruption: The solvent is not effectively reaching the compounds within the plant cells. 2. Inappropriate solvent polarity: The solvent system is not optimal for solubilizing Anwuweizic acid isomers. 3. Suboptimal extraction parameters: Temperature, time, or pressure (for SFE) are not at their optimal levels. 4. Degradation of the target compounds: Excessive heat or prolonged extraction times may be degrading the isomers. | 1. Reduce particle size: Grind the plant material to a finer powder. 2. Optimize solvent system: Experiment with different ratios of ethanol/methanol and water. For SFE, adjust the co-solvent percentage. 3. Perform a design of experiments (DoE): Systematically vary the extraction parameters to find the optimal conditions. 4. Use milder extraction conditions: Lower the temperature or shorten the extraction time. Consider non-thermal methods like SFE or UAE at controlled temperatures. |
| Poor Separation of Isomers | 1. Co-elution during chromatography: The isomers have very similar physicochemical properties, making them difficult to separate on the analytical column. 2. Inadequate chromatographic method: The mobile phase, column chemistry, or gradient profile is not suitable for resolving the isomers. | 1. Optimize chromatographic conditions: - Mobile Phase: Test different solvent systems (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, ammonium (B1175870) formate). - Column: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). Consider using a column with a smaller particle size for higher resolution. - Gradient: Employ a shallower gradient to improve the separation of closely eluting peaks. 2. Consider alternative chromatographic techniques: Supercritical Fluid Chromatography (SFC) can sometimes provide better separation for isomers than HPLC. |
| Presence of Impurities in the Extract | 1. Non-selective extraction method: The chosen solvent system is co-extracting a large number of other compounds. 2. Complex plant matrix: The source material naturally contains many compounds with similar properties to Anwuweizic acid. | 1. Increase solvent selectivity: Adjust the polarity of your extraction solvent to be more specific for the target lignans. 2. Implement a post-extraction clean-up step: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds before analysis. |
| Inconsistent Extraction Results | 1. Variability in plant material: The concentration of Anwuweizic acid can vary depending on the plant's geographic origin, harvest time, and storage conditions. 2. Inconsistent experimental procedure: Minor variations in the extraction protocol can lead to different outcomes. | 1. Standardize plant material: Use a single, well-characterized batch of plant material for all experiments. 2. Maintain a strict and detailed protocol: Ensure that all experimental parameters are tightly controlled and documented for each run. |
Data Presentation
The following tables provide reference data for the extraction of lignans from Schisandra chinensis. Note that these values are for major lignans and may vary for Anwuweizic acid isomers. They should be used as a starting point for optimization.
Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis
| Extraction Method | Key Parameters | Reported Total Lignan Yield (mg/g) | Reference |
| Supercritical Fluid Extraction (SFE) | 40-60°C, 20-35 MPa, CO2 with ethanol co-solvent | Varies with parameters | |
| Matrix Solid-Phase Dispersion (MSPD) | Diol as dispersant, 85% methanol as eluent | Not specified in total yield | |
| Soxhlet Extraction | 80°C, 3 hours | ~13 (for a specific set of lignans) | |
| Maceration with Ultrasonication | Methanol, 40°C | Not specified |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Schisandra Lignans
| Parameter | Optimized Value | Reference |
| Temperature | 40 - 60 °C | |
| Pressure | 20 - 35 MPa | |
| CO2 Flow Rate | 2 - 5 g/min | |
| Co-solvent (Ethanol) | 5 - 10% |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Anwuweizic Acid Isomers
-
Sample Preparation:
-
Dry the Schisandra chinensis fruits at 60°C for 24 hours.
-
Grind the dried fruits into a fine powder (40-60 mesh).
-
-
SFE System Setup:
-
Load the powdered sample into the extraction vessel.
-
Set the extraction temperature to 50°C.
-
Set the pressure to 30 MPa.
-
Set the CO2 flow rate to 3 g/min .
-
Use 5% ethanol as a co-solvent.
-
-
Extraction:
-
Perform the extraction for 2 hours.
-
Collect the extract in a vial containing a small amount of ethanol to prevent precipitation.
-
-
Sample Analysis:
-
Evaporate the solvent from the collected extract under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol.
-
Analyze the sample using HPLC-MS or SFC-MS to identify and quantify the Anwuweizic acid isomers.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Anwuweizic Acid Isomers
-
Sample Preparation:
-
Prepare the dried and powdered Schisandra chinensis fruits as described in the SFE protocol.
-
-
Extraction:
-
Weigh 1 g of the powdered sample and place it in a 50 mL flask.
-
Add 20 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Sample Analysis:
-
Analyze the filtered extract directly by HPLC-MS or SFC-MS.
-
Mandatory Visualization
Caption: General experimental workflow for the extraction and analysis of Anwuweizic acid isomers.
Caption: Troubleshooting logic for addressing low extraction yields of Anwuweizic acid isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoanwuweizic Acid Solution Stability
This technical support center provides guidance on addressing potential stability issues encountered when working with solutions of Isoanwuweizic acid. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, this guidance is based on the general chemical properties of related compounds, such as triterpenoid (B12794562) acids, and established principles of organic acid stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve it?
A1: Cloudiness or precipitation is a common issue with triterpenoid acids due to their generally poor water solubility. This can be influenced by several factors:
-
Solvent System: The choice of solvent and any co-solvents is critical. This compound may have limited solubility in purely aqueous solutions.
-
pH: The pH of the solution can significantly impact the solubility of acidic compounds. For organic acids, solubility often increases at a pH above their pKa as the acid is converted to its more soluble salt form.
-
Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Concentration: The solution may be supersaturated, meaning the concentration of this compound is higher than its solubility limit under the current conditions.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure you are using a suitable solvent system. You may need to incorporate organic co-solvents.
-
Adjust pH: Carefully adjust the pH of the solution. For an acidic compound, gradually increasing the pH with a suitable base may redissolve the precipitate.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to redissolve the precipitate. However, be cautious as excessive heat may accelerate degradation.
-
Re-evaluate Concentration: You may need to work with a lower concentration of this compound that is within its solubility limits for your chosen solvent system.
Q2: I am observing a loss of this compound concentration in my solution over time, even without any visible precipitation. What could be happening?
A2: A decrease in concentration without precipitation suggests chemical degradation. The stability of organic acids in solution can be affected by:
-
pH: Extreme pH values (either highly acidic or highly alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Some compounds are sensitive to light (photosensitive) and can degrade upon exposure.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation of the compound.
Troubleshooting Steps:
-
Control pH: Maintain the pH of your solution within a stable range, which may need to be determined experimentally. Buffering the solution can help.
-
Temperature Control: Store solutions at a recommended temperature, often refrigerated or frozen, to slow down degradation.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Degassed Solvents: If oxidation is suspected, using solvents that have been degassed (e.g., by sparging with nitrogen) can help to minimize this.
Q3: My analytical results for this compound are inconsistent. What are some potential causes related to solution stability?
A3: Inconsistent analytical results can stem from the stability issues mentioned above (precipitation and degradation). Additionally, consider the following:
-
Adsorption to Surfaces: Triterpenoid acids can sometimes adsorb to the surfaces of storage containers (e.g., glass or plastic), leading to a decrease in the concentration of the analyte in solution.
-
Incomplete Dissolution: The compound may not have been fully dissolved initially, leading to variability in the concentration of aliquots.
-
Interaction with Other Components: If your solution contains other excipients or compounds, there could be interactions that affect the stability or analytical measurement of this compound.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved before taking aliquots for analysis.
-
Consider Container Material: If adsorption is a concern, you may need to test different types of containers or use silanized glassware.
-
Evaluate Matrix Effects: In complex mixtures, perform validation experiments (e.g., spike and recovery) to check for matrix effects that could interfere with your analysis.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you suspect your this compound is degrading, a systematic approach is necessary to identify the cause.
Experimental Workflow for Degradation Investigation
Technical Support Center: High-Purity Isoanwuweizic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity Isoanwuweizic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for high-purity this compound extraction?
A1: The primary source for this compound is the fruit of Schisandra chinensis. For optimal yield and purity, it is recommended to use dried, mature fruits that have been properly stored to prevent degradation of lignans.
Q2: What are the most common methods for the purification of this compound?
A2: A multi-step approach is typically employed, combining extraction, column chromatography, and recrystallization. High-Performance Liquid Chromatography (HPLC) is often used for final polishing and purity analysis.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is most commonly determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and to detect impurities not visible by UV.
Q4: My this compound is degrading during purification. What can I do?
A4: Lignans can be sensitive to heat, light, and extreme pH. It is advisable to work at controlled room temperature, protect samples from direct light, and use neutral pH buffers during chromatographic steps. If instability is observed on silica (B1680970) gel, consider using a less acidic stationary phase like deactivated silica or alumina.[2]
Troubleshooting Guides
Low Yield After Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Increase extraction time or perform an additional extraction cycle. |
| Improper Solvent | Ensure the polarity of the extraction solvent is appropriate for this compound. A mixture of ethanol (B145695) and water is often effective.[3] |
| Degraded Starting Material | Use freshly dried and properly stored Schisandra chinensis fruits. |
| Insufficient Grinding | Ensure the plant material is finely powdered to maximize surface area for extraction. |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform Thin Layer Chromatography (TLC) pre-screening with various solvent systems to identify the optimal mobile phase for separation. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel mass. |
| Column Channeling | Ensure the column is packed uniformly to prevent solvent from bypassing the stationary phase. |
| Compound Instability on Silica | Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.[2] |
HPLC Analysis Issues
| Potential Cause | Troubleshooting Step |
| Peak Tailing | Improperly packed column or mismatched tubing fittings can cause void volumes.[4] Check all connections. A poor tubing cut can also lead to mixing chambers.[4] |
| Shifting Retention Times | Fluctuations in mobile phase composition or temperature can cause retention time drift.[5] Ensure the mobile phase is well-mixed and the column compartment is temperature-controlled. A faulty pump could also be the cause.[4] |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover can lead to ghost peaks.[6] Flush the injector and use high-purity solvents. |
| Baseline Noise or Drift | Air bubbles in the detector, contaminated mobile phase, or temperature fluctuations can cause baseline issues.[6][7] Degas the mobile phase and ensure a stable operating temperature. |
| Low Signal/Sensitivity | Check the detector lamp usage and ensure the correct wavelength is set for this compound.[6] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Milling: Grind 500 g of dried Schisandra chinensis fruits into a fine powder.
-
Maceration: Suspend the powder in 5 L of 80% ethanol in water.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth, followed by vacuum filtration using Whatman No. 1 paper.
-
Concentration: Concentrate the filtrate under reduced pressure at 40°C to yield a crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of 100 g of silica gel (200-300 mesh) in the chosen mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.
-
Sample Loading: Dissolve 5 g of the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions of 20 mL.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain a semi-purified product.
Protocol 3: Purity Analysis by HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[1]
-
Gradient Program:
-
0-20 min: 15-35% A
-
20-25 min: Hold at 35% A
-
25-27 min: Return to 15% A
-
27-32 min: Column equilibration at 15% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25°C.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Step | Starting Mass (g) | Ending Mass (g) | Purity (%) | Yield (%) |
| Crude Extraction | 500 | 50 | ~15 | 10 |
| Silica Gel Chromatography | 5 | 1.2 | ~70 | 24 |
| Recrystallization | 1.2 | 0.8 | >95 | 67 |
| Preparative HPLC | 0.8 | 0.6 | >99 | 75 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC separation issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Extraction, purification, structural characterization, and biological activity of polysaccharides from Schisandra chinensis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
"minimizing degradation of Isoanwuweizic acid during experimental procedures"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isoanwuweizic acid during experimental procedures. Given the limited specific stability data for this compound, the guidance provided is based on the chemical properties of related dibenzocyclooctadiene lignans (B1203133) and general principles of handling acidic organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely chemical sensitivities?
A1: this compound is a natural compound isolated from Schisandra propinqua and is classified as a putative anticancer agent.[1] Structurally, it belongs to the dibenzocyclooctadiene lignan (B3055560) family.[2][3][4][5] Compounds in this class are known to be susceptible to degradation under various conditions. The presence of a carboxylic acid functional group suggests sensitivity to pH changes. Like other complex organic molecules, it is likely susceptible to degradation by heat, light, and oxidation.
Q2: What are the primary factors that can cause degradation of this compound during experiments?
A2: The primary factors that can lead to the degradation of this compound and similar lignans include:
-
pH: Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions. Many natural products are prone to degradation in the gastrointestinal tract due to varying pH levels.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. High temperatures have been shown to affect the biosynthesis and potentially the stability of lignans in Schisandra chinensis.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation in complex organic molecules. Photostability should be a key consideration in forced degradation studies.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Solvent Choice: The solvent system can influence the stability of a compound. While organic co-solvents may be necessary for poorly water-soluble compounds, they can also participate in degradation reactions under certain conditions.
Q3: How should I store stock solutions of this compound?
A3: To ensure the stability of this compound stock solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use a suitable solvent in which the compound is both soluble and stable. Consider using anhydrous solvents if the compound is susceptible to hydrolysis.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential degradation issues during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results | Degradation of this compound in stock or working solutions. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the existing one. 2. Review Storage Conditions: Ensure stock solutions are stored at the recommended temperature, protected from light, and properly sealed. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to reduce the number of times the main stock is warmed. |
| Appearance of unexpected peaks in chromatography | Degradation of this compound during sample preparation or analysis. | 1. Analyze a Freshly Prepared Sample: Immediately analyze a sample after preparation to establish a baseline. 2. Investigate pH Effects: If using aqueous buffers, assess the stability of this compound at the working pH. Consider adjusting the pH to a more neutral or slightly acidic range if degradation is observed. 3. Evaluate Temperature Exposure: Minimize the time samples are kept at room temperature or elevated temperatures during processing. 4. Assess Light Sensitivity: Protect samples from light at all stages of the experiment. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm Solvent Suitability: Ensure the chosen solvent provides adequate solubility for the experimental concentration. 2. Consider Co-solvents: For aqueous-based assays, the use of a minimal amount of an organic co-solvent like DMSO may be necessary. 3. Check for Degradation: Analyze the precipitate and supernatant to determine if degradation has occurred. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound (Inferred)
| Parameter | Condition | Rationale |
| Storage Temperature (Solid) | -20°C, desiccated | To minimize thermal degradation and hydrolysis from atmospheric moisture. |
| Storage Temperature (Solution) | -20°C to -80°C | To slow down chemical degradation in solution. |
| pH of Aqueous Solutions | 4-6 (to be confirmed experimentally) | Organic acids can be unstable at pH values higher than 7. |
| Light Exposure | Protect from light (use amber vials or foil) | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | To prevent oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound to Minimize Degradation
-
Preparation of Stock Solution:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the required amount of the compound in a fume hood.
-
Dissolve the compound in a suitable, high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the desired concentration.
-
Use an amber glass vial to prepare and store the stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final working concentration using the appropriate experimental buffer or medium immediately before use.
-
If using aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%).
-
-
Conducting the Experiment:
-
Perform all experimental manipulations under subdued light conditions where possible.
-
Minimize the time the compound is exposed to room temperature or physiological temperatures (e.g., 37°C in cell culture experiments).
-
Include appropriate controls to assess the stability of the compound over the course of the experiment (e.g., a sample of the working solution incubated under the same conditions without the biological system).
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protection of seven dibenzocyclooctadiene lignans from Schisandra chinensis against serum and glucose deprivation injury in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
"strategies for enhancing the resolution of Anwuweizic acid and Isoanwuweizic acid peaks in HPLC"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Anwuweizic acid and its isomer, Isoanwuweizic acid.
I. Understanding the Challenge: Anwuweizic Acid and this compound
Anwuweizic acid is a triterpenoid (B12794562) acid isolated from Schisandra propinqua.[1][2] Its isomer, this compound, presents a significant challenge in HPLC separation due to their structural similarity. Anwuweizic acid has a chemical formula of C30H46O3 and a predicted pKa of approximately 5.01, indicating it is a weakly acidic compound. While the exact structure of this compound is not definitively established in publicly available literature, it is hypothesized to be a stereoisomer or a closely related structural isomer, potentially differing in the orientation of a hydroxyl group. This subtle difference in their chemical structures necessitates a highly optimized HPLC method to achieve baseline separation.
Chemical Properties of Anwuweizic Acid:
| Property | Value | Source |
| CAS Number | 117020-59-4 | [3][4] |
| Molecular Formula | C30H46O3 | [2] |
| Molecular Weight | 454.68 g/mol | [2] |
| Predicted pKa | ~5.01 |
II. Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during the HPLC analysis of Anwuweizic acid and this compound.
Problem 1: Poor Resolution or Co-elution of Peaks
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic modifier, pH, or additives in the mobile phase may not be optimal for differentiating the two isomers.
-
Unsuitable Stationary Phase: The column chemistry may not provide sufficient selectivity for the isomers.
-
Suboptimal Temperature: Temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.
-
Inadequate Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to be 2-3 units below the pKa of the analytes (~pH 2-3). Use a buffer such as phosphate (B84403) or formate (B1220265) to maintain a stable pH. | Suppressing the ionization of the carboxylic acid functional groups will increase their hydrophobicity and retention on a reversed-phase column, leading to sharper peaks and potentially better separation. |
| Organic Modifier | Experiment with different organic solvents. Acetonitrile (B52724) and methanol (B129727) are common choices. A mixture of both may also improve selectivity. | Acetonitrile and methanol have different selectivities and can alter the interaction of the isomers with the stationary phase, leading to changes in elution order or improved separation. |
| Stationary Phase | If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a C30 column. | Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a phenyl-hexyl column) that can enhance the resolution of structurally similar compounds. C30 columns are known to provide better shape selectivity for isomeric compounds. |
| Temperature | Optimize the column temperature. Start at ambient temperature and evaluate the effect of increasing the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C). | Increasing the temperature can improve mass transfer and reduce peak broadening. However, for some isomers, lower temperatures may enhance selectivity. |
| Flow Rate | Reduce the flow rate. A lower flow rate increases the time for the analytes to interact with the stationary phase, which can lead to better separation. | Slower flow rates generally result in higher column efficiency and improved resolution, although it will increase the analysis time. |
| Gradient Elution | Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively separate closely eluting peaks. | A shallow gradient provides more time for the separation to occur in the critical elution window of the isomers. |
Problem 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Interactions between the acidic analytes and active sites (e.g., silanols) on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase.
Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | As with poor resolution, acidify the mobile phase (pH 2-3) with an additive like formic acid or phosphoric acid. | This will suppress the ionization of both the analytes and the residual silanol (B1196071) groups on the stationary phase, minimizing secondary interactions that cause peak tailing. |
| Sample Concentration | Reduce the concentration of the sample being injected. | Lowering the sample load can prevent overloading the stationary phase and improve peak symmetry. |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition or a weaker solvent. | This ensures that the sample is focused at the head of the column, leading to sharper peaks. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for Anwuweizic acid and this compound?
A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A shallow gradient from 70% to 90% B over 20-30 minutes at a flow rate of 1.0 mL/min and a column temperature of 30°C would be a reasonable initial condition to test.
Q2: How can I confirm the identity of the two peaks?
If pure standards are not available, hyphenated techniques like HPLC-MS (Mass Spectrometry) can be invaluable. The mass spectrometer can provide the molecular weight of the compounds in each peak. Since Anwuweizic acid and this compound are isomers, they should have the same molecular weight. Further fragmentation analysis (MS/MS) may reveal subtle differences in their structures.
Q3: Can changing the column dimensions improve resolution?
Yes, using a longer column or a column packed with smaller particles can increase column efficiency (N) and, therefore, improve resolution. However, this will also lead to higher backpressure.
IV. Experimental Protocols
Protocol 1: Generic Method for Screening and Optimization
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as triterpenoids often lack strong chromophores, detection at lower wavelengths is common).
-
Injection Volume: 10 µL
Protocol 2: Method for Enhancing Resolution of Closely Eluting Isomers
-
Column: Phenyl-hexyl or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.05 M Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
B: Methanol
-
-
Gradient Program:
-
0-10 min: 60% B
-
10-40 min: 60% to 80% B (shallow linear gradient)
-
40-45 min: 80% B
-
45.1-50 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL
V. Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: Factors influencing HPLC resolution and their controlling parameters.
References
"improving the efficiency of Isoanwuweizic acid derivatization for GC-MS analysis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Isoanwuweizic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a triterpenoid (B12794562) with a carboxylic acid functional group, has low volatility and is not thermally stable enough for direct GC analysis. Derivatization is a chemical modification process that converts the non-volatile this compound into a more volatile and thermally stable derivative. This process replaces the active hydrogen in the carboxylic acid group with a less polar group, which is crucial for successful separation and detection by GC-MS.
Q2: What is the most common derivatization technique for acidic compounds like this compound?
A2: Silylation is the most widely used and versatile derivatization method for compounds containing active hydrogens, such as carboxylic acids.[1] This technique replaces the acidic hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and making it amenable to GC-MS analysis.
Q3: Which silylation reagent is recommended for this compound?
A3: For derivatizing the carboxylic acid group in this compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent.[1][2] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the BSTFA to increase its reactivity, especially with sterically hindered functional groups.[2][3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent alternative.
Q4: What are the critical parameters to control during the derivatization reaction?
A4: The efficiency of the derivatization reaction is primarily influenced by temperature, reaction time, and the ratio of derivatizing reagent to the sample. It is also crucial to ensure that the reaction is carried out in anhydrous (water-free) conditions, as moisture can deactivate the silylating reagent.
Q5: How can I confirm that the derivatization of this compound was successful?
A5: Successful derivatization can be confirmed by a significant shift to a shorter retention time in the GC chromatogram compared to an underivatized sample (if it elutes at all). Additionally, the mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the TMS ester derivative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for derivatized this compound | Incomplete derivatization reaction. | - Increase the reaction temperature and/or time. Optimization is key; a good starting point is 60-80°C for 30-60 minutes.- Increase the amount of silylating reagent. A molar excess of the reagent is recommended.- Ensure your sample and solvent are completely dry. Moisture will consume the derivatizing reagent. |
| Adsorption of the analyte to active sites in the GC system. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for analyzing derivatized acids.- Condition the column according to the manufacturer's instructions before analysis. | |
| Peak tailing | Presence of underivatized this compound. | - Re-optimize the derivatization conditions (see above) to ensure the reaction goes to completion.- Check for the presence of moisture in the sample or reagents. |
| Active sites in the GC inlet or column. | - Replace the inlet liner and septum.- Trim the first few centimeters of the GC column. | |
| Multiple peaks for the derivatized analyte | Side reactions or degradation of the derivative. | - Lower the injector temperature to prevent on-column degradation.- Ensure the derivatized sample is analyzed promptly as some derivatives can be unstable over time. |
| Presence of isomers of this compound in the sample. | - This may be inherent to the sample. Confirm by analyzing a pure standard of this compound. | |
| Broad or distorted peak shape | Poor chromatography conditions. | - Optimize the GC oven temperature program to ensure proper peak focusing.- Check the carrier gas flow rate. |
| Overloading of the GC column. | - Dilute the sample before injection.- Increase the split ratio if using split injection. | |
| Interference from reagent byproducts | Excess derivatizing reagent or its byproducts co-eluting with the analyte. | - Use a solvent delay during MS data acquisition to avoid detecting the solvent and early-eluting reagent peaks.- Choose a silylating reagent whose byproducts are highly volatile and elute before the analyte of interest (e.g., MSTFA). |
Experimental Protocols & Data
Recommended Starting Conditions for Silylation of this compound
The following table summarizes a recommended starting point for the derivatization of this compound based on protocols for similar triterpenoid and phenolic acids. Optimization will be required for specific samples and instrumentation.
| Parameter | Recommended Condition | Notes |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | TMCS acts as a catalyst to enhance the reaction. |
| Solvent | Pyridine, Acetonitrile, or Dichloromethane (anhydrous) | Pyridine can act as a catalyst and acid scavenger. |
| Reagent to Sample Ratio | 100 µL reagent per ~1 mg of sample extract | A significant excess of the derivatizing reagent is crucial. |
| Reaction Temperature | 60 - 80 °C | Higher temperatures can accelerate the reaction but may also lead to degradation. |
| Reaction Time | 30 - 120 minutes | Longer times may be needed for complete derivatization of sterically hindered groups. |
| GC Column | Low-bleed 5% phenyl methyl siloxane (e.g., HP-5MS) | A non-polar or medium-polarity column is generally suitable. |
| Injector Temperature | 250 - 280 °C | Should be high enough to ensure volatilization without causing degradation. |
| MS Source Temperature | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole Temperature | 150 °C | Standard temperature for the quadrupole. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
References
Validation & Comparative
Confirming the Structure of Dibenzocyclooctadiene Lignans: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural elucidation of natural products is a cornerstone of drug discovery and development. Dibenzocyclooctadiene lignans (B1203133), a class of bioactive compounds predominantly found in plants of the Schisandra genus, have garnered significant attention for their diverse pharmacological activities. Confirming the intricate stereochemistry of these molecules is crucial for understanding their structure-activity relationships. While various analytical techniques contribute to this process, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for unambiguously determining the constitution and relative stereochemistry of these complex molecules.
This guide provides a comparative overview of the application of 2D NMR in confirming the structure of dibenzocyclooctadiene lignans. Due to the limited availability of published, detailed 2D NMR data for Isoanwuweizic acid, this guide will utilize the closely related and well-characterized lignan (B3055560), Gomisin A , as a representative example to illustrate the principles and experimental workflows. We will compare the information gleaned from different 2D NMR experiments and contrast this comprehensive approach with alternative analytical methods.
2D NMR Spectroscopy for Structural Elucidation: A Comparative Overview
2D NMR techniques provide through-bond and through-space correlations between nuclei, allowing for the piecing together of a molecule's carbon skeleton and the determination of the spatial proximity of different protons. The most common experiments employed for the structural confirmation of dibenzocyclooctadiene lignans are COSY, HSQC, and HMBC.
| 2D NMR Technique | Information Provided | Primary Application in Lignan Structure Elucidation | Alternative/Complementary Methods |
| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (typically over 2-3 bonds). | - Identifies spin systems of adjacent protons, crucial for mapping out the cyclooctadiene ring and aromatic spin systems. - Establishes proton-proton connectivity within the aliphatic chain. | - 1D ¹H NMR (for simple spin systems) - TOCSY (Total Correlation Spectroscopy) for extended spin systems. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a carbon atom (¹JCH). | - Assigns the carbon signal for each protonated carbon. - Provides a direct link between the ¹H and ¹³C NMR spectra, simplifying the assignment process. | - DEPT (Distortionless Enhancement by Polarization Transfer) to determine CH, CH₂, and CH₃ multiplicities. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). | - Connects different spin systems and functional groups through long-range correlations. - Crucial for identifying quaternary carbons and piecing together the entire molecular framework. | - Mass Spectrometry (for fragmentation analysis) - X-ray Crystallography (for definitive connectivity, if a suitable crystal can be obtained). |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are typical parameters for acquiring 2D NMR spectra for a dibenzocyclooctadiene lignan like Gomisin A.
Sample Preparation: Approximately 5-10 mg of the purified lignan is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.
Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1. ¹H-¹H COSY:
-
Pulse Program: Standard COSY or DQF-COSY (Double Quantum Filtered COSY for cleaner spectra).
-
Spectral Width: Typically 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1-2 seconds.
2. ¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC with gradient selection.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
3. ¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC with gradient selection.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 16-64 per increment.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).
Data Presentation: Confirming the Structure of Gomisin A
The following tables summarize the ¹H and ¹³C NMR data for Gomisin A, along with key 2D NMR correlations that are instrumental in confirming its structure.
Table 1: ¹H and ¹³C NMR Data of Gomisin A (in CDCl₃)
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | 151.8 | - | - | H-11, H-10, 1-OCH₃ |
| 2 | 140.2 | - | - | H-10, 2-OCH₃ |
| 3 | 149.8 | - | - | H-4, 3-OCH₃ |
| 4 | 107.9 | 6.55, s | - | C-3, C-5, C-13 |
| 5 | 134.8 | - | - | H-4, H-6α, H-6β |
| 6 | 34.2 | 2.65, m; 2.20, m | H-7 | C-5, C-7, C-8, C-14 |
| 7 | 41.5 | 1.85, m | H-6α, H-6β, 7-CH₃ | C-5, C-6, C-8, C-9, 7-CH₃ |
| 7-CH₃ | 12.8 | 0.95, d (7.0) | H-7 | C-6, C-7, C-8 |
| 8 | 133.5 | - | - | H-7, H-9α, H-9β, 7-CH₃ |
| 9 | 39.1 | 2.50, m; 2.15, m | - | C-7, C-8, C-10, C-14 |
| 10 | 124.5 | 6.70, s | - | C-1, C-2, C-9, C-11, C-12 |
| 11 | 110.5 | 6.85, s | - | C-1, C-10, C-12, C-13 |
| 12 | 141.1 | - | - | H-10, H-11, 12-OCH₃ |
| 13 | 132.1 | - | - | H-4, H-11 |
| 14 | 135.2 | - | - | H-6α, H-6β, H-9α, H-9β |
| 1-OCH₃ | 55.9 | 3.85, s | - | C-1 |
| 2-OCH₃ | 60.8 | 3.90, s | - | C-2 |
| 3-OCH₃ | 56.0 | 3.88, s | - | C-3 |
| 12-OCH₃ | 61.2 | 3.82, s | - | C-12 |
Note: Chemical shifts are referenced to the solvent signal.
Visualization of the Structure Elucidation Workflow
The logical flow of information from the various NMR experiments to the final confirmed structure can be visualized as follows:
Caption: Workflow for 2D NMR-based structure elucidation of Gomisin A.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural confirmation.
| Method | Advantages | Disadvantages | Role in Lignan Structure Confirmation |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain for many natural products. | The "gold standard" for structure determination when applicable. Used to confirm the stereochemistry definitively. |
| Mass Spectrometry (MS) | Provides accurate mass and molecular formula (HRMS). Fragmentation patterns (MS/MS) can give clues about the structure. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. | Essential for determining the molecular formula and confirming the mass of the isolated compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls). | Provides limited information about the overall molecular structure. | A quick and simple method to confirm the presence of key functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system (e.g., conjugated aromatic rings). | Limited structural information beyond the nature of the chromophore. | Useful for confirming the presence of the dibenzocyclooctadiene core. |
The relationship between these methods in a typical natural product structure elucidation workflow is illustrated below.
Caption: Integrated workflow for natural product structure elucidation.
Conclusion
The confirmation of the structure of complex natural products like dibenzocyclooctadiene lignans relies on the synergistic use of multiple analytical techniques. Among these, 2D NMR spectroscopy is indispensable for establishing the complete covalent structure and relative stereochemistry in solution. By providing a detailed map of proton and carbon connectivity, techniques such as COSY, HSQC, and HMBC, when used in combination, allow for the unambiguous assignment of all atoms in the molecule. While methods like mass spectrometry and X-ray crystallography provide crucial complementary information, 2D NMR remains the primary tool for detailed structural elucidation in the absence of a suitable crystal. The workflow and data presented for Gomisin A serve as a robust template for the structural confirmation of other members of this important class of natural products.
Comparative Analysis of the Anticancer Activity of Compounds from Schisandra Genus: A Focus on Triterpenoids and Lignans
A comparative guide for researchers and drug development professionals on the anticancer properties of bioactive compounds derived from the Schisandra genus. This guide synthesizes available experimental data on the cytotoxic and mechanistic aspects of these compounds, with a particular focus on triterpenoids related to Anwuweizic acid and a broader analysis of well-researched Schisandra lignans (B1203133).
While direct comparative studies on the anticancer activity of Anwuweizic acid and the unreferenced Isoanwuweizic acid are not available in current scientific literature, research into the broader Schisandra genus, a cornerstone of traditional medicine, reveals a rich source of bioactive compounds with significant anticancer potential. This guide provides a comparative overview of the two primary classes of these compounds: triterpenoids, which include Anwuweizic acid, and the more extensively studied lignans.
Anwuweizic acid is a triterpenoid (B12794562) isolated from Schisandra propinqua. Early studies on a closely related compound, Manwuweizic acid, also from S. propinqua, indicated significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in murine models. Notably, this in vivo activity was reported in the absence of in vitro cytotoxicity, suggesting a potential mechanism of action that may not involve direct cell killing but could be related to immunomodulation or other systemic effects.
In contrast, other compounds isolated from S. propinqua, including the lignan (B3055560) Propinquanin B and the triterpenoids schisandrolic acid and isoschisandrolic acid, have demonstrated direct cytotoxic effects on cancer cell lines through the induction of apoptosis.[1][2] This highlights the diverse and complex nature of the anticancer potential within a single plant species.
The majority of in vitro anticancer research on Schisandra has focused on the lignans, such as Schisandrin (B1198587) A, Schisandrin B, and Gomisin A, primarily isolated from Schisandra chinensis. These compounds have been shown to inhibit the proliferation of a wide range of cancer cells through mechanisms including cell cycle arrest and the induction of apoptosis.[3][4][5][6]
Data Presentation: In Vitro Cytotoxicity of Schisandra Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various triterpenoids and lignans from the Schisandra genus against several human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
Table 1: Cytotoxicity of Triterpenoids from Schisandra
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrolic Acid | Multiple cell lines | Moderate cytotoxicity | [2] |
| Isoschisandrolic Acid | Multiple cell lines | Moderate cytotoxicity | [2] |
| Triterpenoid 1 | HepG2 | 18.12 | [7] |
| Triterpenoid 3 | HepG2 | 25.34 | [7] |
| Triterpenoid 4 | HepG2 | 49.52 | [7] |
| Triterpenoid 5 | HepG2 | 33.78 | [7] |
| Triterpenoid 6 | HepG2 | 28.91 | [7] |
| Triterpenoid 7 | HepG2 | 22.45 | [7] |
| Triterpenoid 10 | HepG2 | 37.15 | [7] |
| Triterpenoid 8 | B16 | 3.64 | [8] |
| Triterpenoid 11 | B16 | 27.00 | [8] |
| Triterpenoid 12 | HepG2 | Notable activity | [9] |
| Triterpenoid 15 | HepG2 | Notable activity | [9] |
Table 2: Cytotoxicity of Lignans from Schisandra
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Schisandrin A | MDA-MB-231 (Breast) | 26.61 | [3][6] |
| MCF-7 (Breast) | 112.67 | [3][6] | |
| Schisandrin B | HCT116 (Colon) | Varies by cell line | [3] |
| A549 (Lung) | Dose-dependent inhibition | [3] | |
| Schisantherin A | HepG2 (Liver) | 6.65 | [10] |
| Hep3B (Liver) | 10.50 | [10] | |
| Huh7 (Liver) | 10.72 | [10] | |
| Gomisin A | HCT-116 (Colon) | Induces apoptosis | [11] |
| Gomisin J | MCF7 (Breast) | <10 µg/ml | [12] |
| MDA-MB-231 (Breast) | <10 µg/ml | [12] | |
| Gomisin L1 | A2780 (Ovarian) | 21.92 | [13] |
| SKOV3 (Ovarian) | 55.05 | [13] | |
| Propinquanin B | HL-60 (Leukemia) | < 10 | [1] |
| HepG2 (Liver) | < 10 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of Schisandra compounds' anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 0.8 × 10³ to 1.0 × 10⁵ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Schisandra lignan or triterpenoid) for a specified duration, typically 24, 48, or 72 hours.
-
MTT Addition: Following treatment, 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated at 37°C for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded and treated with the test compound for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle. This allows for the determination of whether the compound induces cell cycle arrest at a specific phase.[3]
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism of anticancer drugs. It can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound for the desired time period.
-
Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: The cells are washed and then resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The analysis allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[3][4]
Visualization of Signaling Pathways and Experimental Workflows
The anticancer effects of Schisandra compounds are mediated through the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and experimental workflows.
References
- 1. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of schisandrolic and isoschisandrolic acids involves induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Triterpenoids and lignans from the fruit of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids from the fruit of Schisandra glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triterpenoids from the stems of Schisandra grandiflora and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validating the Biological Target of Schisandra Lignans: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of natural compounds is a critical step in the drug discovery pipeline. Isoanwuweizic acid, a lignan (B3055560) found in Schisandra sphenanthera, belongs to a class of compounds with a broad range of reported biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. However, the specific, validated biological target of this compound remains an active area of investigation.
This guide provides a comparative framework for validating the biological targets of Schisandra lignans, using the more extensively studied lignan, Schisandrin B , as a representative compound. We will explore common methodologies, present hypothetical comparative data, and outline the experimental protocols necessary for target validation. This guide will compare Schisandrin B with other natural compounds that have been reported to act on similar signaling pathways, providing a roadmap for researchers seeking to deconvolute the mechanism of action of this compound and related molecules.
Comparative Analysis of Bioactive Compounds
While a direct validated target for this compound is not yet established, research on related Schisandra lignans, such as Schisandrin B, points towards modulation of several key cellular pathways. One of the proposed mechanisms involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. Another area of investigation is the modulation of inflammatory and cell survival pathways, such as the PI3K/Akt signaling cascade.
For the purpose of this guide, we will compare Schisandrin B with two other natural compounds known to influence these pathways: Ginsenoside Rb1 , a protopanaxadiol (B1677965) saponin (B1150181) from Panax ginseng, and Curcumin , a polyphenol from Curcuma longa.
| Compound | Putative Target/Pathway | Reported IC50/EC50 | Cell Line/System | Assay Type |
| Schisandrin B | PXR Activation | EC50: ~5 µM | HepG2 cells | Luciferase Reporter Assay |
| PI3K/Akt Inhibition | IC50: ~15 µM | MCF-7 cells | Western Blot (p-Akt) | |
| Ginsenoside Rb1 | PXR Activation | EC50: ~10 µM | LS180 cells | Luciferase Reporter Assay |
| PI3K/Akt Activation | EC50: ~2 µM | PC12 cells | Western Blot (p-Akt) | |
| Curcumin | PXR Activation | EC50: ~8 µM | Primary Human Hepatocytes | qPCR (CYP3A4 expression) |
| PI3K/Akt Inhibition | IC50: ~25 µM | A549 cells | In-Cell Western |
Experimental Workflows and Methodologies
The validation of a biological target is a multi-step process that often begins with broad, cell-based screening and progresses to more specific, direct binding assays. Below are diagrams and detailed protocols for key experiments in this workflow.
Target Identification and Initial Validation Workflow
Caption: A generalized workflow for biological target validation.
Experimental Protocols
1. Affinity Chromatography-Mass Spectrometry for Target Identification
This method aims to isolate cellular proteins that directly bind to this compound.
-
Materials:
-
This compound
-
NHS-activated Sepharose beads
-
Cell lysate from a relevant cell line (e.g., HepG2)
-
Wash buffers (e.g., TBS with varying salt concentrations)
-
Elution buffer (e.g., high salt, low pH, or a solution of this compound)
-
Mass spectrometer
-
-
Protocol:
-
Immobilization: Covalently couple this compound to NHS-activated Sepharose beads to create an affinity matrix. A control matrix with no coupled ligand should also be prepared.
-
Binding: Incubate the cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using an appropriate elution buffer.
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are present in the this compound elution but not in the control elution are considered potential targets.
-
2. PXR Activation Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate the Pregnane X Receptor (PXR).
-
Materials:
-
HepG2 cells
-
PXR expression plasmid
-
CYP3A4 promoter-luciferase reporter plasmid
-
Transfection reagent
-
This compound, Schisandrin B, and a known PXR agonist (e.g., Rifampicin)
-
Luciferase assay substrate
-
-
Protocol:
-
Transfection: Co-transfect HepG2 cells with the PXR expression plasmid and the CYP3A4 promoter-luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds for another 24 hours.
-
Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis: An increase in luciferase activity indicates PXR activation. The data can be used to generate dose-response curves and calculate EC50 values.
-
3. Western Blot for PI3K/Akt Pathway Inhibition
This assay is used to determine if a compound inhibits the phosphorylation of Akt, a key downstream effector of the PI3K pathway.
-
Materials:
-
A relevant cancer cell line (e.g., MCF-7)
-
Test compounds (this compound, Schisandrin B, Curcumin)
-
Growth factor (e.g., IGF-1) to stimulate the pathway
-
Lysis buffer
-
Primary antibodies against total Akt and phosphorylated Akt (p-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells and treat with test compounds for a specified time.
-
Stimulation: Stimulate the cells with IGF-1 for a short period (e.g., 15 minutes) to induce Akt phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total Akt and p-Akt, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-Akt/total Akt ratio indicates inhibition of the pathway.
-
Signaling Pathway Diagram
The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Its inhibition is a common target for anti-cancer drug development.
Caption: Proposed inhibition of the PI3K/Akt pathway by Schisandrin B.
By employing a systematic approach that combines target identification methods with robust biochemical and cell-based validation assays, researchers can elucidate the molecular mechanisms of action for compounds like this compound. The comparative data and protocols provided in this guide serve as a foundational resource for these endeavors.
Comparative Guide to Cross-Validation of Analytical Methods for Isoanwuweizic Acid Quantification
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Isoanwuweizic acid: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] While specific experimental data for this compound is not publicly available, this guide utilizes representative data to illustrate the performance of each technique.
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes the key validation parameters for the quantification of an analyte like this compound using HPLC-UV, LC-MS/MS, and UPLC-MS/MS. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.
| Validation Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9988 | >0.9998 | >0.9999 | ≥0.99 |
| Accuracy (% Bias) | -7.5% to +6.8% | -3.5% to +4.2% | -2.1% to +1.8% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | ||||
| - Intra-day | ≤8.5% | ≤4.8% | ≤3.5% | ≤15% (≤20% for LLOQ) |
| - Inter-day | ≤10.2% | ≤6.5% | ≤5.3% | ≤15% (≤20% for LLOQ) |
| Limit of Detection (LOD) | 7 ng/mL | 0.07 ng/mL | 0.03 ng/mL | - |
| Limit of Quantification (LOQ) | 20 ng/mL | 0.2 ng/mL | 0.1 ng/mL | S/N ≥ 10, with acceptable accuracy and precision |
| Recovery (%) | 88.5% | 95.8% | 97.2% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the quantification of an analyte such as this compound using HPLC-UV, LC-MS/MS, and UPLC-MS/MS are provided below.
HPLC-UV Method
1.1. Sample Preparation: A liquid-liquid extraction (LLE) method is employed. To 200 µL of plasma, 50 µL of an internal standard (IS) solution is added, followed by 1 mL of ethyl acetate. The mixture is vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes. The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase, and 20 µL is injected into the HPLC system.
1.2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (60:40, v/v) is used in an isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 35°C.
LC-MS/MS Method
2.1. Sample Preparation: A protein precipitation method is utilized. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard is added. The mixture is vortexed for 1 minute and centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant is transferred to an autosampler vial, and 5 µL is injected into the LC-MS/MS system.
2.2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., Sciex Triple Quad™ 5500).
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and then returns to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Monitored Transitions: Specific precursor and product ion transitions for this compound and the internal standard would be determined.
UPLC-MS/MS Method
3.1. Sample Preparation: Similar to the LC-MS/MS method, protein precipitation is used. To 50 µL of plasma, 150 µL of acetonitrile with the internal standard is added. The mixture is vortexed and centrifuged. The supernatant is then diluted with water before injection.
3.2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity TQD).
-
Column: Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A faster gradient is employed due to the higher efficiency of the UPLC system, for example, starting at 5% B and ramping to 95% B in 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in negative mode.
-
Monitored Transitions: Optimized precursor and product ion transitions for this compound and the internal standard.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation as per ICH guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Spectroscopic Signatures of Anwuweizic Acid and Related Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic signatures of Anwuweizic acid and its closely related triterpenoid (B12794562) isomers, Anwuweizonic acid and Manwuweizic acid, isolated from Schisandra propinqua. The differentiation of these compounds is crucial for structure-activity relationship studies, particularly in the context of their potential anticancer properties. This document summarizes key experimental data from foundational research to facilitate their unambiguous identification.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Anwuweizonic acid, Manwuweizic acid, and the isomeric pair of Anwuweizic acid and its 3β-hydroxyl epimer. This data is critical for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (δ ppm, J in Hz)
| Proton Assignment | Anwuweizonic acid (1) | Manwuweizic acid (2) | Anwuweizic acid (3) | 3β-hydroxyl isomer of Anwuweizic acid |
| H-24 | 6.10 (t, J=7) | 6.09 (dd, J=6.7, 7.1) | Not explicitly provided | Not explicitly provided |
| H-27 (CH₃) | 1.94 (s) | 1.91 (s) | Not explicitly provided | Not explicitly provided |
| H-21 (sec-CH₃) | 0.92 (d, J=5) | 0.96 (d, J=4.8) | Not explicitly provided | Not explicitly provided |
| H-28 (CH₂) | - | 4.91 (s), 4.69 (s) | - | - |
| H-29 (CH₃) | - | 1.77 (s) | - | - |
| H-18 (tert-CH₃) | 0.72 (s) | 0.74 (s) | Not explicitly provided | Not explicitly provided |
| H-19 (tert-CH₃) | 0.90 (s) | 0.94 (s) | Not explicitly provided | Not explicitly provided |
| H-30 (tert-CH₃) | 1.10 (s, 6H) | 0.97 (s) | Not explicitly provided | Not explicitly provided |
| Other tert-CH₃ | 1.14 (s, 3H) | - | Not explicitly provided | Not explicitly provided |
| H-3α | - | - | Not explicitly provided | 3.24 (dd, J=4, 9) |
Data extracted from Liu et al., 1988.[1]
Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Functional Group | Anwuweizonic acid (1) | Manwuweizic acid (2) | Anwuweizic acid (3) |
| α,β-unsaturated acid (C=O) | 1690 | Not explicitly provided | Not explicitly provided |
| α,β-unsaturated acid (O-H) | 3200-2500 | Not explicitly provided | Not explicitly provided |
| Ketone (C=O) | 1710 | Not explicitly provided | - |
| Hydroxyl (O-H) | - | Not explicitly provided | Present |
Data extracted from Liu et al., 1988.[1]
Table 3: Mass Spectrometry and Molecular Formula Data
| Compound | Molecular Formula | Notes |
| Anwuweizonic acid (1) | C₃₀H₄₆O₃ | Gives a monoester with diazomethane (B1218177). |
| Manwuweizic acid (2) | C₃₀H₄₆O₄ | Dicarboxylic acid; furnishes a diester with diazomethane. |
| Anwuweizic acid (3) | Not explicitly provided | Contains a hydroxyl group instead of a ketone group compared to Anwuweizonic acid. |
Data extracted from Liu et al., 1988.[1]
Experimental Protocols
The methodologies outlined below are based on the procedures described for the isolation and structural elucidation of Anwuweizonic acid and Manwuweizic acid.[1]
Isolation of Triterpenoid Acids
-
Extraction: The stems and roots of Schisandra propinqua were extracted with alcohol.
-
Column Chromatography: The alcoholic extract was subjected to column chromatography on silica (B1680970) gel.
-
Elution: Elution with a solvent system of benzene-ethyl acetate (B1210297) (10:1) was performed to separate the different components.
-
Purification: Fractions containing the compounds of interest were further purified to yield Anwuweizonic acid and Manwuweizic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra were recorded to determine the proton environments in the molecules. The chemical shifts (δ), multiplicities (s, d, t, dd), and coupling constants (J) were used to elucidate the structures.
-
Infrared (IR) Spectroscopy: IR spectra were obtained to identify the characteristic functional groups present in the molecules, such as hydroxyl (-OH), carbonyl (C=O) of ketones, and carboxylic acids.
-
Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular formula of the compounds.
Chemical Transformations for Structural Confirmation
-
Reduction of Anwuweizonic acid: Anwuweizonic acid was reduced with sodium borohydride (B1222165) in methanol. This reaction yielded Anwuweizic acid and its 3β-hydroxyl isomer, confirming the presence of a ketone group in Anwuweizonic acid and establishing the structural relationship between these compounds.[1]
-
Esterification: Reaction with diazomethane was used to determine the number of carboxylic acid groups in the molecules. Anwuweizonic acid formed a monoester, while Manwuweizic acid formed a diester.[1]
Mandatory Visualization
The following diagrams illustrate the logical relationships between the described triterpenoids and a general workflow for their isolation and identification.
Caption: Chemical relationship between Anwuweizonic acid and its reduction products.
Caption: Experimental workflow for the isolation and identification of triterpenoids.
References
In-Depth Comparative Analysis of Isoanwuweizic Acid's Effects on Cancer and Normal Cells Currently Not Feasible Due to Lack of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological effects of Isoanwuweizic acid, particularly concerning its differential impact on cancerous and non-cancerous cells. At present, there is no published experimental data detailing its cytotoxic, pro-apoptotic, or signaling pathway-modulating activities, precluding the creation of a detailed comparative guide as requested.
While the user's request centered on a thorough comparison of this compound's performance against cancer and normal cells, including quantitative data, experimental protocols, and signaling pathway diagrams, our extensive search did not yield any specific studies on this compound's biological activity. Chemical suppliers list this compound, also known as 3beta-Hydroxylanosta-9(11),24-dien-26-oic acid, and note its isolation from plants such as Cerbera manghas and Kadsura coccinea. However, the scientific literature accessible through major databases lacks research investigating its effects in cellular or animal models of cancer.
Surrogate Data from Structurally Related Compounds
In the absence of direct data for this compound, researchers may consider examining the literature on structurally similar triterpenoid (B12794562) acids, such as Asiatic acid, Oleanolic acid, and Ursolic acid. These compounds have been more extensively studied and have demonstrated notable anti-cancer properties with some degree of selectivity for cancer cells over normal cells. It is crucial to emphasize that while these compounds share a similar chemical scaffold, their biological activities cannot be directly extrapolated to this compound.
Potential Mechanisms of Action of Related Triterpenoid Acids
Studies on related compounds suggest several signaling pathways that could be relevant for future investigations into this compound. These include:
-
Induction of Apoptosis: Many triterpenoid acids have been shown to induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).
-
Modulation of Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer. Several triterpenoid acids have been found to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Some related compounds have been shown to modulate this pathway to induce apoptosis or inhibit proliferation in cancer cells.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers and promotes cell proliferation, survival, and invasion. Inhibition of STAT3 signaling is a known anticancer mechanism of some triterpenoid acids.
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is another key regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer. Some related compounds have demonstrated the ability to suppress NF-κB activation.
-
Future Research Directions
To address the current knowledge gap, future research on this compound should focus on the following:
-
In vitro cytotoxicity screening: Determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines from different tissues and, critically, in a variety of normal, non-cancerous cell lines to establish a selectivity index.
-
Mechanism of cell death investigation: Elucidating whether this compound induces apoptosis, necrosis, autophagy, or other forms of cell death in cancer cells.
-
Cell cycle analysis: Assessing the effect of this compound on cell cycle progression to determine if it causes cell cycle arrest at specific checkpoints.
-
Signaling pathway analysis: Investigating the impact of this compound on the key signaling pathways mentioned above (PI3K/Akt/mTOR, MAPK, STAT3, NF-κB) to understand its molecular mechanism of action.
-
In vivo studies: Should in vitro studies show promising and selective anticancer activity, subsequent studies in animal models would be necessary to evaluate its efficacy and safety in a whole-organism context.
Until such studies are conducted and published, a direct and evidence-based comparison of the differential effects of this compound on cancer versus normal cells remains an important but unanswered question in the field of natural product-based cancer research. Researchers interested in this compound are encouraged to undertake these foundational studies to unlock its potential therapeutic value.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Lanostane-Type Triterpenoid Analogs as Anticancer Agents
A note on the scope: Direct structure-activity relationship (SAR) studies on Anwuweizic acid analogs are not extensively available in the public domain. Anwuweizic acid, a lanostane-type triterpenoid (B12794562), is recognized for its putative anticancer properties.[1][2] To provide a comprehensive comparison guide, this document will focus on the well-documented SAR of structurally related lanostane-type triterpenoids, primarily isolated from Ganoderma species. The principles derived from these related compounds offer valuable insights into the potential SAR of Anwuweizic acid analogs.
Lanostane (B1242432) triterpenoids are a class of natural products known for their diverse biological activities, including significant cytotoxic effects against various cancer cell lines.[3][4][5] Understanding the relationship between their chemical structures and biological activities is crucial for the development of novel and more potent anticancer agents.
Data Presentation: Cytotoxicity of Lanostane Triterpenoids
The following table summarizes the cytotoxic activities (IC50 values) of a selection of lanostane-type triterpenoids against different human cancer cell lines. These compounds share the same core skeleton as Anwuweizic acid, and their varied substitution patterns provide a basis for understanding key SAR principles.
| Compound | C-3 Substitution | C-7 Substitution | C-26/C-27 Functionality | Cell Line | IC50 (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Acetoxy | Carbonyl | Hydroxyl | HeLa | 1.29 | |
| A549 | 1.50 | |||||
| (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione | Carbonyl | Carbonyl | Nor-lanostane | HGC-27 | >40 | |
| HeLa | >40 | |||||
| A549 | >40 | |||||
| SMMC-7721 | >40 | |||||
| (5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione | Hydroxyl | Carbonyl | Nor-lanostane | HGC-27 | >40 | |
| HeLa | >40 | |||||
| A549 | >40 | |||||
| SMMC-7721 | >40 |
Key SAR Observations for Lanostane Triterpenoids:
-
Substitution at C-3: The nature of the substituent at the C-3 position significantly influences cytotoxicity. For instance, an acetoxy group at C-3 appears to be more favorable for activity than a hydroxyl or carbonyl group in some analogs.
-
Oxidation State: The presence of carbonyl groups, particularly at C-7, is a common feature in many active compounds.
-
Side Chain Modifications: Alterations in the side chain, such as the presence of hydroxyl groups or the length of the carbon chain (e.g., 27-nor-lanostane), can dramatically affect biological activity. The loss of activity in the 27-nor-lanostane analogs suggests the side chain plays a critical role.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lanostane triterpenoid analogs.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HGC-27, SMMC-7721) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to various concentrations with the culture medium. The final DMSO concentration should not exceed a non-toxic level (e.g., 0.1%). The cells are then treated with these different concentrations of the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for SAR studies of lanostane triterpenoid analogs.
Caption: Proposed mechanism of action for cytotoxic lanostane triterpenoids.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of Isoanwuweizic acid with other known anticancer compounds"
A Head-to-Head Comparison of Ursolic Acid with Conventional Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the natural pentacyclic triterpenoid, Ursolic Acid, with two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel (B517696). The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of Ursolic Acid as an anticancer agent.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of Ursolic Acid, Doxorubicin, and Paclitaxel against various human cancer cell lines.
| Cell Line | Cancer Type | Ursolic Acid IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast Cancer | 29.2 (48h) | 2.5 (24h)[1], 8.3 (48h)[2] | 0.019 (48h), 3.5 (MTT)[3] |
| MDA-MB-231 | Breast Cancer | 24.0 (48h) | 6.6 (48h) | 0.3 (MTT) |
| A549 | Lung Cancer | Not Found | 1.5 (48h), >20 (24h) | >32 (3h), 9.4 (24h), 0.027 (120h) |
| HeLa | Cervical Cancer | 10 (MTT) | 1.0 (48h), 2.9 (24h) | Not Found |
| SK-MEL-24 | Melanoma | 25 (MTT) | Not Found | Not Found |
Note: The IC50 values can vary depending on the assay method (e.g., MTT, SRB), exposure time, and specific experimental conditions. The values presented are for comparative purposes and are cited from the respective studies.
Mechanisms of Action and Signaling Pathways
The anticancer effects of Ursolic Acid, Doxorubicin, and Paclitaxel are mediated through distinct and complex signaling pathways. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
Ursolic Acid
Ursolic acid, a natural compound found in various plants, has been shown to exert its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis. It can inhibit the proliferation of cancer cells and induce apoptosis through the modulation of pathways such as PI3K/Akt/mTOR and NF-κB. Studies have shown that Ursolic Acid can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis. Furthermore, it has been observed to suppress cancer cell migration by inhibiting matrix metalloproteinases (MMPs).
Doxorubicin
Doxorubicin is an anthracycline antibiotic that is widely used in chemotherapy. Its primary mechanism of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This leads to the stabilization of the topoisomerase II complex after it has broken the DNA chain, preventing the re-ligation of the DNA double helix and thereby halting replication. Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause damage to DNA and other cellular components.
Paclitaxel
Paclitaxel belongs to the taxane (B156437) family of anticancer drugs. Its mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes the assembly of tubulin into stable, non-functional microtubules and protects them from disassembly. This disruption of microtubule dynamics interferes with mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the discrimination between different stages of cell death.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in cells using the desired method.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
References
Independent Verification of Isoanwuweizic Acid Synthesis: A Comparative Guide
An Examination of Synthetic Feasibility in the Absence of a Reported Total Synthesis
To date, a formal, peer-reviewed total synthesis of Isoanwuweizic acid, a lanostane-type triterpenoid (B12794562) isolated from Kadsura coccinea, has not been reported in scientific literature. This guide, therefore, presents a comparative analysis of two plausible, hypothetical synthetic routes. These routes are constructed based on established synthetic strategies for structurally related lanostane (B1242432) triterpenoids. The objective is to provide a framework for researchers and drug development professionals to evaluate potential pathways for the synthesis of this and similar natural products. The experimental data and protocols presented are derived from published syntheses of analogous compounds and are intended to be representative.
Hypothetical Synthetic Approaches
Two primary strategies for the total synthesis of this compound are considered here:
-
A Biomimetic Approach from Lanosterol: This route leverages the natural precursor of lanostane triterpenoids, lanosterol, as a starting material. This approach is often more direct but is dependent on the availability and cost of the starting material.
-
A Convergent de Novo Synthesis: This strategy involves the independent synthesis of key fragments of the molecule, which are then combined and elaborated to afford the final product. This can be a more flexible approach for generating analogs.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the two proposed synthetic routes. The data is extrapolated from syntheses of similar lanostane triterpenoids and should be considered illustrative.
| Parameter | Route 1: Biomimetic Approach from Lanosterol | Route 2: Convergent de Novo Synthesis |
| Starting Material | Lanosterol | Commercially available simple precursors |
| Overall Yield (Projected) | 5-10% | 1-3% |
| Number of Steps | 10-15 | 20-25 |
| Key Reactions | Selective oxidation, olefination, cyclization | Asymmetric catalysis, cross-coupling, late-stage cyclization |
| Scalability | Moderate | Low to Moderate |
| Stereochemical Control | Derived from starting material | Requires asymmetric synthesis |
Table 1: High-Level Comparison of the Two Proposed Synthetic Routes.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Protection of 3β-hydroxyl | TBDMSCl, Imidazole, DMF, rt, 12 h | 95 |
| 2 | Allylic Oxidation | SeO₂, t-BuOOH, CH₂Cl₂, rt, 24 h | 60 |
| 3 | Olefination of C-24 ketone | Wittig Reaction, Ph₃P=CHCO₂Et, THF, reflux, 8 h | 75 |
| 4 | Introduction of C-9(11) double bond | Dehydration, SOCl₂, Pyridine, 0 °C to rt, 2 h | 80 |
| 5 | Saponification of C-26 ester | LiOH, THF/H₂O, rt, 4 h | 90 |
Table 2: Representative Experimental Data for Key Steps in the Biomimetic Approach (Route 1).
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Diels-Alder | Chiral Lewis Acid, Diene, Dienophile, -78 °C, 12 h | 85 (95% ee) |
| 2 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux, 4 h | 90 |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C, 6 h | 80 |
| 4 | Late-stage Cyclization | Acid-catalyzed, CH₂Cl₂, rt, 1 h | 70 |
| 5 | Final Deprotection | TBAF, THF, rt, 2 h | 92 |
Table 3: Representative Experimental Data for Key Steps in the Convergent de Novo Synthesis (Route 2).
Experimental Protocols
Detailed methodologies for key transformations in the proposed syntheses are provided below. These protocols are adapted from established procedures for similar molecules.
Protocol 1: Allylic Oxidation of a Lanostane Intermediate (Route 1)
To a solution of the 3β-TBDMS protected lanostane intermediate (1.0 g, 1.9 mmol) in CH₂Cl₂ (20 mL) is added selenium dioxide (0.42 g, 3.8 mmol) and tert-butyl hydroperoxide (70% in water, 1.0 mL). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 10:1) to afford the allylic alcohol.
Protocol 2: Asymmetric Diels-Alder Reaction (Route 2)
To a solution of the chiral Lewis acid catalyst (0.1 mmol) in CH₂Cl₂ (10 mL) at -78 °C is added the dienophile (1.0 mmol). After stirring for 15 minutes, the diene (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The resulting crude product is purified by flash chromatography to yield the Diels-Alder adduct.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic strategies for this compound.
Caption: Biomimetic synthesis starting from Lanosterol.
Caption: Convergent synthesis from simple precursors.
Conclusion
While an independent verification of a reported synthesis for this compound is not currently possible due to the absence of such a report, this guide provides a comparative framework based on established synthetic methodologies for similar complex natural products. The biomimetic approach offers a more direct route, leveraging the existing stereochemistry of a natural product, while the de novo synthesis provides greater flexibility for analog generation, albeit with a likely increase in step count and complexity. The successful synthesis of this compound will likely draw upon techniques and strategies highlighted in both hypothetical routes. This analysis serves as a valuable starting point for any research group aiming to undertake the total synthesis of this intriguing triterpenoid.
Assessing the Reproducibility of In Vitro Experiments with Lignans: A Comparative Guide Using Schisandrin B as a Model
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro findings is paramount for advancing preclinical research. This guide provides a comparative framework for assessing the in vitro effects of lignans, using Schisandrin B as a well-documented example. While direct reproducibility data for the less-studied Isoanwuweizic acid is unavailable, the principles and experimental models detailed here offer a robust template for its future investigation.
Schisandrin B, a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has been the subject of numerous in vitro studies exploring its therapeutic potential across various disease models.[1] Its reported activities include anti-cancer, hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2][3] This guide synthesizes key quantitative data from these studies, presents detailed experimental protocols to facilitate replication, and visualizes the underlying signaling pathways.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative outcomes of in vitro experiments with Schisandrin B across different therapeutic areas. This data provides a baseline for comparing results and assessing the consistency of findings across various cell lines and experimental conditions.
Table 1: In Vitro Anti-Cancer Efficacy of Schisandrin B
| Cell Line | Cancer Type | Assay | Concentration (µM) | Key Results | Reference |
| HCT116 | Colon Cancer | Cell Viability (CCK-8) | 25, 50 | Dose-dependent reduction in cell proliferation.[4] | |
| HCT116 | Colon Cancer | Apoptosis (Flow Cytometry) | 25, 50 | Increased percentage of apoptotic cells. | |
| SGC-7901 | Gastric Cancer | Cell Viability (MTT) | 25, 50, 100 mg/L | Dose- and time-dependent inhibition of cell growth. | |
| HSC-T6, LX-2 | Hepatic Stellate Cells | Cell Viability (CCK-8) | 1.56 - 200 | Significant reduction in cell viability at concentrations from 1.56 to 200 µM. | |
| Glioma Cells | Glioma | Migration and Invasion Assays | Not Specified | Inhibition of migration and invasion. |
Table 2: In Vitro Hepatoprotective and Anti-Inflammatory Efficacy of Schisandrin B
| Cell Line | Condition | Assay | Concentration (µM) | Key Results | Reference |
| L02 (Human Hepatocytes) | D-GalN-induced injury | Cell Viability (MTT), Apoptosis | 40 | Significantly reversed D-GalN-mediated effects and inhibited apoptosis. | |
| L02 (Human Hepatocytes) | D-GalN-induced injury | Oxidative Stress Markers | 40 | Decreased MDA content and increased GSH-Px and SOD activities. | |
| BV2 (Microglia) | LPS-stimulated | Cytokine Production (ELISA) | Not Specified | Suppressed TNF-α, IL-6, IL-1β, and PGE2 production. | |
| RAW 264.7 (Macrophages) | LPS-stimulated | NO, PGE2 Production | Not Specified | Inhibition of nitric oxide and prostaglandin (B15479496) E2 release. | |
| Lymphocytes | Mitogen-induced | Proliferation, Cytokine Secretion | Not Specified | Inhibited proliferation and cytokine secretion. |
Table 3: In Vitro Neuroprotective and Cardioprotective Efficacy of Schisandrin B
| Cell Line | Condition | Assay | Concentration (µM) | Key Results | Reference |
| HL-1 (Cardiac Muscle) | Angiotensin II-induced injury | Cell Viability (CCK-8), LDH Release | 20 | Showed cardioprotective effects with no adverse effects on cell viability. | |
| HL-1 (Cardiac Muscle) | Angiotensin II-induced injury | ROS Generation | 20 | Inhibited intracellular ROS generation and oxidative stress. | |
| Neuronal Cells | Oxidative Stress | Cell Viability, ROS Production | Not Specified | Reduced toxicity and reactive oxygen species production. |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key in vitro assays commonly used to evaluate the bioactivity of compounds like Schisandrin B.
Cell Viability Assay (MTT/CCK-8)
-
Cell Culture: Human cancer cell lines (e.g., HCT116, SGC-7901) or other relevant cell types are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10⁸ cells/L) and allowed to attach for 24 hours.
-
Treatment: Cells are treated with various concentrations of Schisandrin B or a vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow formazan (B1609692) crystal formation by viable cells. The crystals are then dissolved in a solubilization solution like DMSO.
-
For CCK-8: CCK-8 solution is added to each well and incubated for a specified time.
-
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with Schisandrin B as described in the cell viability assay.
-
Cell Collection: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, CHOP, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Schisandrin B. These visualizations provide a clear overview of the molecular mechanisms underlying its observed in vitro effects.
Schisandrin B induces apoptosis in cancer cells via the ER stress-mediated CHOP signaling pathway.
Schisandrin B exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Schisandrin B mitigates oxidative stress by activating the Nrf2/ARE antioxidant pathway.
By providing a structured comparison of quantitative data, detailed experimental protocols, and clear visualizations of molecular pathways, this guide aims to enhance the reproducibility and interpretation of in vitro studies on lignans. Researchers investigating this compound or other novel compounds can leverage this framework to design robust experiments and contextualize their findings within the broader landscape of lignan research.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Isoanwuweizic Acid and Novel Chemical Compounds
This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper management of novel chemical waste, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
For any novel compound like Isoanwuweizic Acid where a Safety Data Sheet (SDS) is unavailable, stringent safety measures are required.[1][4]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and ANSI-rated safety goggles. If there is a risk of generating dust or aerosols, work must be conducted in a certified chemical fume hood.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled waste container. Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Waste Segregation: Do not mix waste containing novel compounds with other waste streams. All waste (unused compound, contaminated PPE, and cleaning materials) must be collected and treated as hazardous chemical waste.
Quantitative Data for a Generic Organic Acid
Since specific data for this compound is unavailable, the following table summarizes hypothetical, yet realistic, properties for a generic, non-hazardous solid organic acid. This data is provided for illustrative purposes to inform the disposal protocol below.
| Property | Value | Significance for Disposal |
| Appearance | White to off-white crystalline solid | Helps in visual identification of the pure substance. |
| Molecular Weight | ~450 - 500 g/mol | Relevant for calculating molar quantities for neutralization. |
| Solubility in Water | Sparingly soluble | Affects the choice of solvent for creating a solution for treatment. May require a co-solvent like ethanol (B145695) or DMSO. |
| pH of 1% Solution | 3.0 - 5.0 | Confirms acidic nature. The primary hazard addressed by neutralization is corrosivity. |
| Assumed Toxicity | Low (Treat as hazardous) | Lacking specific data, the compound must be handled as if it were toxic to minimize exposure. |
| Reactivity | Stable, non-reactive with water | Assumed to be stable under normal conditions. Incompatible with strong bases and oxidizing agents. |
Experimental Protocol: Neutralization of Acidic Waste
This protocol details the neutralization of a small quantity (<10 grams) of a water-soluble or sparingly soluble organic acid waste, such as the generic compound described above. Neutralization is a common procedure to eliminate the corrosive hazard of acidic waste before disposal.
Objective: To adjust the pH of the acidic waste solution to a neutral range (typically 6.0 - 9.0) suitable for disposal via the laboratory's aqueous hazardous waste stream.
Materials:
-
Waste organic acid solution (or solid dissolved in a minimal amount of appropriate solvent)
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (B78521) (NaOH) solution
-
Large glass beaker (volume at least 10x the waste volume)
-
Stir bar and magnetic stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Chemical fume hood
Procedure:
-
Preparation (in a chemical fume hood):
-
If the waste is solid, dissolve it in a suitable solvent. If sparingly soluble in water, a water-miscible organic solvent like ethanol may be used first, followed by dilution with water.
-
Place the acidic solution in the large glass beaker. This prevents overflow during neutralization, as gas (CO₂) may be evolved.
-
Add a stir bar and place the beaker on a magnetic stir plate. Begin gentle stirring.
-
-
Dilution:
-
Slowly dilute the acidic solution by adding cold water, aiming for a concentration of less than 10%. This helps to control the heat generated during neutralization.
-
-
Neutralization:
-
Slowly and carefully add the neutralizing agent (sodium bicarbonate or 1M NaOH) to the stirring acidic solution. If using sodium bicarbonate, be prepared for foaming due to carbon dioxide evolution.
-
Add the base in small increments to control the reaction rate and heat generation.
-
-
pH Monitoring:
-
Periodically stop adding the base and measure the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH of the solution is stable within the neutral range (6.0 - 9.0).
-
-
Final Disposal:
-
Once neutralized, transfer the solution to a properly labeled aqueous hazardous waste container provided by your institution's EHS department.
-
Do not pour down the drain unless explicitly permitted by your institution's EHS for fully characterized and non-toxic neutralized solutions. For a novel compound, drain disposal is not appropriate.
-
Mandatory Visualizations
The following diagrams illustrate key logical workflows for the safe management and disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste management.
Caption: Safety protocol for handling novel chemical compounds.
References
Essential Safety and Operational Protocols for Handling Isoanwuweizic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Isoanwuweizic acid was publicly available at the time of this writing. The following guidance is based on the general properties of weak organic and carboxylic acids.[1] It is imperative that a comprehensive, substance-specific risk assessment be conducted by a qualified safety professional before any handling of this compound. This document should be used as a supplementary resource and not as a replacement for a formal risk assessment and the subsequent development of specific Standard Operating Procedures (SOPs).
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The protocols outlined below are designed to ensure a safe laboratory environment through proper handling, personal protection, and disposal procedures.
Hierarchy of Controls
Before beginning any work, it is crucial to understand and apply the hierarchy of controls to minimize potential exposure to this compound. This approach prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE)
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with the appropriate gloves and other equipment as determined by the risk assessment.
| PPE Category | Type/Specification | Application and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[3] | Protects against splashes and aerosols of the acid, which can be corrosive to the eyes.[3] Safety glasses must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Hand Protection | Nitrile rubber gloves are recommended for handling weak organic acids and provide good protection against incidental splashes.[2][4][5][6] For prolonged contact or when handling concentrated solutions, consider heavier-duty gloves or double-gloving. Always check the manufacturer's glove compatibility chart for the specific acid if available. | Nitrile gloves offer resistance to many weak acids and organic solvents.[2][3][4][5] However, they provide poor resistance to concentrated strong acids, ketones, and certain hydrocarbons.[2][4][7] Gloves should be changed immediately if they come into contact with the chemical.[7] |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended. Flame-resistant lab coats should be considered if working with flammable solvents.[3] | Protects skin and clothing from spills and contamination.[3] The lab coat should have long sleeves and be fully buttoned.[8] |
| Respiratory Protection | A respirator (e.g., N95, half-mask, or full-face) may be necessary when working with the powdered form of the acid outside of a fume hood, or in poorly ventilated areas, to prevent inhalation of dust particles.[3] The type of respirator should be determined by the risk assessment based on the acid's toxicity and concentration.[3] | Protects against inhalation of airborne particles or aerosols, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
1. Pre-Experiment Preparation:
-
Risk Assessment: Before any work begins, perform a thorough risk assessment for the specific procedures involving this compound.
-
Information Review: If an SDS is available, review it carefully, paying close attention to sections on hazards, PPE, and first aid.
-
PPE: Don all required personal protective equipment as outlined in the table above.
2. Handling and Use:
-
Engineering Controls: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered acid, use a spatula and handle it gently to avoid creating dust.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent slowly and stir to ensure proper mixing.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as bases and oxidizing agents.[9] Do not store in metal cabinets which can corrode.[1]
3. Spill Response:
-
In the event of a small spill, use an appropriate absorbent material such as lime, soda ash, or sodium bicarbonate to neutralize the acid.[8]
-
The neutralized waste should then be collected into a suitable container, labeled, and disposed of as hazardous waste.[8]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.
-
Waste Segregation: Do not mix organic acid waste with other waste streams, particularly bases or solvents.[8][10] Each waste type should be collected in a separate, clearly labeled container.[8]
-
Waste Containers: Collect all liquid waste containing this compound in a designated, leak-proof, and compatible container with a tight-fitting lid.[8][11] This container should be labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Solid Waste: Any contaminated materials such as gloves, weigh paper, and paper towels must be collected in a separate, labeled container for solid hazardous waste.[8]
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program.[8][11] Do not pour this compound or its solutions down the drain.[8] Neutralization may be an option for some weak organic acids before disposal, but this should only be done if it is part of an approved institutional protocol.[12][13]
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. gloves.com [gloves.com]
- 3. uk.unigloves.com [uk.unigloves.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. flinnsci.com [flinnsci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
